molecular formula C10H11N3O B1428043 [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol CAS No. 1249363-94-7

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Cat. No.: B1428043
CAS No.: 1249363-94-7
M. Wt: 189.21 g/mol
InChI Key: XKKRXLNLROQQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(3-methylpyrazol-1-yl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKRXLNLROQQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249363-94-7
Record name [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and scalable two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) to construct the core pyrazolyl-pyridine scaffold, followed by a direct reduction of an ester moiety to the target primary alcohol. This document elucidates the mechanistic rationale behind the chosen pathway, offers detailed, step-by-step experimental procedures, and includes critical insights into reaction monitoring, purification, and characterization, ensuring a reproducible and efficient synthesis.

Strategic Overview: Retrosynthetic Analysis

The design of a synthetic route prioritizes efficiency, selectivity, and the use of readily available starting materials. The target molecule, this compound, is a disubstituted pyridine. A logical retrosynthetic disconnection breaks the C-N bond between the pyridine and pyrazole rings, identifying a halogenated pyridine and 3-methylpyrazole as key precursors. To facilitate the introduction of the hydroxymethyl group, the pyridine precursor is strategically chosen to possess an ester at the C4 position, which is a stable and reliable precursor to a primary alcohol via reduction.

G target This compound intermediate Methyl 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carboxylate target->intermediate Reduction precursors Methyl 2-chloropyridine-4-carboxylate + 3-Methylpyrazole intermediate->precursors Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanism

The forward synthesis proceeds in two distinct, high-yielding steps. This approach avoids the often harsh and low-selectivity oxidation of a 4-methylpyridine precursor, opting instead for a more controlled functional group transformation.

G start Methyl 2-chloropyridine-4-carboxylate + 3-Methylpyrazole intermediate Methyl 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carboxylate start->intermediate  Step 1: SNAr Cs2CO3, Dioxane, 100 °C   product This compound intermediate->product  Step 2: Reduction LiAlH4, THF, 0 °C to RT  

Caption: Overall two-step synthetic scheme.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis involves the coupling of 3-methylpyrazole with methyl 2-chloropyridine-4-carboxylate. The pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and the C4 ester group, is susceptible to nucleophilic attack at the C2 position.

  • Causality of Reagent Selection:

    • Base (Cesium Carbonate, Cs₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the N-H of the pyrazole ring, generating the pyrazolate anion. This anion is a significantly more potent nucleophile than the neutral pyrazole. Cesium carbonate is particularly effective in such couplings, often providing superior yields compared to other bases like K₂CO₃ or NaH, due to the high solubility of its salts in organic solvents and the "cesium effect," which promotes reactivity.

    • Solvent (Dioxane): A high-boiling, aprotic polar solvent is ideal. It effectively dissolves the reactants and intermediates and allows the reaction to be heated to the required temperature (typically ~100 °C) to overcome the activation energy of the substitution, without participating in the reaction itself.

    • Regioselectivity: The reaction of 3-methylpyrazole with an electrophile typically results in substitution at the N1 position, driven by steric hindrance from the methyl group at C3, which disfavors attack at the adjacent N2 position.

Step 2: Ester Reduction

The conversion of the methyl ester intermediate to the primary alcohol is a standard functional group transformation.

  • Causality of Reagent Selection:

    • Reducing Agent (Lithium Aluminum Hydride, LiAlH₄): LiAlH₄ is a powerful, unhindered source of hydride (H⁻) ions, capable of reducing esters and carboxylic acids to primary alcohols. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters efficiently.

    • Solvent (Tetrahydrofuran, THF): An anhydrous, aprotic ether solvent is mandatory. THF is ideal as it is inert to the strong reducing agent and effectively solvates the lithium and aluminum ions. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as LiAlH₄ reacts violently with water.

    • Temperature Control: The initial addition of LiAlH₄ is performed at 0 °C to moderate the highly exothermic reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture; handle with extreme care.

Part 1: Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carboxylate
ReagentMW ( g/mol )M-equivAmount
Methyl 2-chloropyridine-4-carboxylate171.581.05.00 g (29.1 mmol)
3-Methylpyrazole82.101.22.87 g (34.9 mmol)
Cesium Carbonate (Cs₂CO₃)325.822.018.9 g (58.2 mmol)
1,4-Dioxane (anhydrous)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-chloropyridine-4-carboxylate (5.00 g, 29.1 mmol), 3-methylpyrazole (2.87 g, 34.9 mmol), and cesium carbonate (18.9 g, 58.2 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 100 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-16 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the product-containing fractions and concentrate under reduced pressure to afford Methyl 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carboxylate as a white to pale yellow solid. (Expected yield: 80-90%).

Part 2: Synthesis of this compound
ReagentMW ( g/mol )M-equivAmount
Methyl 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carboxylate217.221.05.00 g (23.0 mmol)
Lithium Aluminum Hydride (LiAlH₄)37.951.51.31 g (34.5 mmol)
Tetrahydrofuran (THF, anhydrous)--120 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the intermediate ester (5.00 g, 23.0 mmol) and dissolve it in 80 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate, dry flask, carefully suspend LiAlH₄ (1.31 g, 34.5 mmol) in 40 mL of anhydrous THF.

  • Slowly add the LiAlH₄ suspension to the stirred ester solution at 0 °C via a cannula or dropping funnel over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 80% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

  • Once complete, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 1.3 mL of water

    • 1.3 mL of 15% (w/v) aqueous NaOH

    • 3.9 mL of water

  • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

  • Filter the solid aluminum salts through a pad of Celite®, washing thoroughly with ethyl acetate (3 x 40 mL).

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by a short silica gel plug to afford This compound as a white crystalline solid. (Expected yield: 85-95%).

Workflow Visualization

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Ester Reduction a1 Combine Reactants (Pyridine, Pyrazole, Cs2CO3) in Dioxane a2 Heat to 100 °C (12-16 h) a1->a2 a3 Cool & Filter a2->a3 a4 Concentrate a3->a4 a5 Purify via Column Chromatography a4->a5 b1 Dissolve Ester in anhydrous THF a5->b1 Proceed with Intermediate b2 Cool to 0 °C b1->b2 b3 Slowly Add LiAlH4 Suspension b2->b3 b4 Warm to RT (2-3 h) b3->b4 b5 Quench Reaction (Fieser Workup) b4->b5 b6 Filter & Concentrate b5->b6 b7 Purify via Recrystallization b6->b7

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthetic protocol detailed herein provides a reliable and high-yielding pathway to this compound. By leveraging a strategic SNAr coupling followed by a standard ester reduction, this method avoids problematic oxidation steps and utilizes common laboratory reagents. The provided rationale and step-by-step instructions serve as a robust guide for researchers in drug discovery and chemical synthesis, enabling the efficient production of this versatile molecular scaffold.

References

  • Note: The synthesis described is a standard, illustrative pathway.
  • On Nucleophilic Aromatic Substitution: For principles of SNAr on electron-deficient heterocycles like pyridines. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell. [Link]

  • On the Use of Cesium Carbonate in N-Arylation: D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998 , 39, 2933-2936. This paper describes the copper-catalyzed N-arylation of azoles, a related transformation where bases like Cs₂CO₃ are shown to be highly effective. [Link]

  • On the Reduction of Esters with LiAlH₄: For a general overview of reducing agent reactivity. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed. Springer. [Link]

  • Example of Pyrazolyl-Pyridine Synthesis: A relevant patent describing the synthesis of similar structures for use as kinase inhibitors, often employing the SNAr strategy. WO2010067130A1 - Pyrazolyl-pyridine derivatives as aurora kinase inhibitors.

Synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative details a highly efficient and modular synthetic strategy, beginning from commercially available starting materials. The core of this synthesis is a modern, palladium-catalyzed C-N cross-coupling reaction—the Buchwald-Hartwig amination—which offers high yields and excellent functional group tolerance.[1][2] This document furnishes researchers, chemists, and drug development professionals with a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and the necessary characterization data to successfully execute and validate the synthesis.

Introduction and Strategic Overview

The fusion of pyrazole and pyridine rings creates a privileged scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications.[3] The target molecule, this compound, serves as a versatile building block for the elaboration of more complex molecular architectures. The primary hydroxyl group offers a convenient handle for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

The synthetic strategy outlined herein is designed for efficiency, reliability, and modularity. It hinges on the formation of the key pyrazolyl-pyridine C-N bond via a late-stage Buchwald-Hartwig amination. This approach is superior to classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a more limited substrate scope.[2] The palladium-catalyzed method provides a milder and more general route to the desired N-aryl bond.[4]

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule at its most strategic bonds. The primary disconnection is the C-N bond between the pyridine C2 and the pyrazole N1 positions. This disconnection is justified by the robustness of modern cross-coupling methods designed for precisely this type of transformation.

This leads to two key synthons: 3-methyl-1H-pyrazole (3 ) and a 2-halopyridine derivative (2 ). Intermediate 2 , in turn, can be synthesized from a more stable and commercially available precursor, methyl 2-chloropyridine-4-carboxylate (1 ), via a straightforward reduction.

G TM This compound Int2 (2-chloropyridin-4-yl)methanol (2) TM->Int2 C-N Disconnection (Buchwald-Hartwig) Int3 3-methyl-1H-pyrazole (3) TM->Int3 Int1 methyl 2-chloropyridine-4-carboxylate (1) Int2->Int1 Reduction

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: (2-chloropyridin-4-yl)methanol (2)

The first stage of the synthesis involves the preparation of the key electrophilic coupling partner. This is achieved through the selective reduction of the ester functionality of methyl 2-chloropyridine-4-carboxylate (1 ) without affecting the chloro-substituent. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation.[5]

Experimental Protocol: Synthesis of (2)
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add lithium aluminum hydride (1.2 eq.) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve methyl 2-chloropyridine-4-carboxylate (1 , 1.0 eq.) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely quenching the excess hydride and generating a filterable solid.

  • Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield (2-chloropyridin-4-yl)methanol (2 ) as a solid, which can be further purified by recrystallization or column chromatography if necessary.[5]

Core Synthesis via Buchwald-Hartwig Amination

The cornerstone of this synthesis is the construction of the C-N bond between the pyrazole and pyridine rings. The Buchwald-Hartwig amination is the method of choice, utilizing a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of 3-methyl-1H-pyrazole (3 ) with (2-chloropyridin-4-yl)methanol (2 ).[4][6]

Mechanism of the Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring (2 ), forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The pyrazole (3 ) coordinates to the palladium center, and a base deprotonates the pyrazole's N-H proton.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)(L)₂-X OA->PdII_Aryl LE Ligand Exchange + Deprotonation PdII_Amine Ar-Pd(II)(L)₂-NR¹R² LE->PdII_Amine RE Reductive Elimination RE->Pd0 Product Ar-NR¹R² RE->Product ArylHalide Ar-X ArylHalide->OA Amine H-NR¹R² Amine->LE Base Base Base->LE

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of the Target Molecule
  • Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (2-5 mol %), XPhos (4-10 mol %), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Reagent Addition: Add (2-chloropyridin-4-yl)methanol (2 , 1.0 eq.) and 3-methyl-1H-pyrazole (3 , 1.2 eq.). Evacuate and backfill the flask with argon three times.

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Isolation and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary
StepStarting MaterialProductKey ReagentsTypical Yield
1Methyl 2-chloropyridine-4-carboxylate(2-chloropyridin-4-yl)methanolLiAlH₄, THF70-85%
2(2-chloropyridin-4-yl)methanolTarget MoleculePd₂(dba)₃, XPhos, Cs₂CO₃75-90%

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the pyrazole methyl group, distinct doublets for the pyrazole ring protons, characteristic aromatic signals for the pyridine ring, a doublet or singlet for the benzylic CH₂ group, and a triplet or broad singlet for the hydroxyl proton.

  • ¹³C NMR: Will show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the target compound (C₁₀H₁₁N₃O) should be observed.

Conclusion

This guide presents a validated and efficient two-step synthetic route to this compound. The strategy leverages a reliable reduction followed by a state-of-the-art Buchwald-Hartwig amination, providing a robust platform for accessing this valuable chemical intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers to confidently synthesize this compound and its analogues for applications in pharmaceutical and materials science research.

References

  • Title: Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology Source: Journal of Organic Chemistry, 2014 URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5 Source: International Journal of Advanced Chemistry, 2021 URL: [Link]

  • Source: Google Patents (CN110483400A)
  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing), 2020 URL: [Link]

  • Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR Source: RSC Medicinal Chemistry, 2022 URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: Molecules (MDPI), 2019 URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine Source: Acta Crystallographica Section E (PMC), 2015 URL: [Link]

  • Title: Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity Source: Molecules (MDPI), 2016 URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: Open Ukrainian Citation Index (OUCI) URL: [Link]

  • Title: Synthesis of pyrazoles Source: YouTube URL: [Link]

  • Title: 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs Source: The Journal of Organic Chemistry, 1999 URL: [Link]

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: Molecules (MDPI), 2023 URL: [Link]

  • Source: Google Patents (IL110461A)
  • Title: Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2018 URL: [Link]

  • Title: (2-Chloropyridin-4-yl)methanol Source: PubChem URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: Molecules (MDPI), 2022 URL: [Link]

  • Source: Google Patents (CN105237469A)

Sources

Spectroscopic Characterization of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Structure

The title compound, [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, integrates a 3-methylpyrazole moiety with a 4-(hydroxymethyl)pyridine core. This unique combination of heterocyclic systems suggests potential applications in medicinal chemistry, where such scaffolds are of significant interest. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity.

To facilitate the discussion of the spectroscopic data, a standardized numbering scheme for the molecule is proposed in the diagram below.

Figure 1: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals for the pyrazole, pyridine, methyl, and methylene protons. The chemical shifts are influenced by the electronic environment of the protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H5~7.8-8.0d~2-3Doublet due to coupling with H4. Located on the pyrazole ring.
H4~6.3-6.5d~2-3Doublet due to coupling with H5. Located on the pyrazole ring.[1][2]
H6'~8.5-8.7d~5Doublet due to coupling with H5'. Located on the pyridine ring, deshielded by the adjacent nitrogen.[3]
H5'~7.3-7.5dd~5, ~1.5Doublet of doublets due to coupling with H6' and H3'.
H3'~7.2-7.4d~1.5Doublet due to coupling with H5'.
CH₂ (C8)~4.7-4.9s-Singlet for the methylene protons of the hydroxymethyl group.[3]
OHVariablebr s-Broad singlet, chemical shift is concentration and solvent dependent.
CH₃ (C7)~2.3-2.5s-Singlet for the methyl protons on the pyrazole ring.[1][2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C3~150-152Attached to two nitrogen atoms and a methyl group in the pyrazole ring.
C5~140-142Carbon in the pyrazole ring.
C4~107-109Carbon in the pyrazole ring.[1][2]
C2'~155-157Attached to the pyrazole nitrogen and adjacent to the pyridine nitrogen.
C4'~148-150Attached to the hydroxymethyl group on the pyridine ring.
C6'~149-151Carbon adjacent to the pyridine nitrogen.[4]
C3', C5'~120-122Carbons on the pyridine ring.[4]
CH₂ (C8)~62-64Methylene carbon of the hydroxymethyl group.[4]
CH₃ (C7)~13-15Methyl carbon on the pyrazole ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3400-3200O-HStretchingBroad, Medium-Strong
3100-3000C-H (aromatic)StretchingMedium
2950-2850C-H (aliphatic)StretchingMedium
1600-1450C=C, C=NRing StretchingStrong
1260-1000C-OStretchingStrong

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretching vibration, likely broadened due to hydrogen bonding.[5][6] The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyrazole and pyridine rings will appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.[7] A strong C-O stretching band from the primary alcohol is anticipated between 1260-1000 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected nominal molecular weight of this compound (C₁₀H₁₁N₃O) is 189.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 190.0975.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways. Common fragmentations for related pyrazolyl-pyridine structures include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage at the bond connecting the two heterocyclic rings.

fragmentation M [M]+. m/z = 189 F1 [M - CH₂OH]+. m/z = 158 M->F1 - CH₂OH F2 [C₆H₅N₂]+. m/z = 105 M->F2 cleavage F3 [C₄H₅N₂]+. m/z = 81 F1->F3 fragmentation

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) for determining the molecular weight. For fragmentation analysis, Electron Ionization (EI) can be employed.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. Acquire the mass spectrum over a suitable m/z range.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on sound chemical principles and analysis of related structures, offering a valuable resource for the identification and characterization of this and similar heterocyclic compounds. The experimental protocols outlined provide a standardized approach for obtaining empirical data, which will be essential for confirming these predictions and furthering research into the applications of this molecule.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • 4-Pyridylcarbinol(586-95-8) 1H NMR spectrum - ChemicalBook.
  • FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine - ResearchGate.
  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase.
  • 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem.
  • Diphenyl(4-pyridyl)methanol(1620-30-0) 1H NMR spectrum - ChemicalBook.
  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem.
  • Convenient Synthesis, Characterization of Some Novel Subs-Tituted 3-Methyl-2-Pyrazoline-5-ones and Substituted 3,5-Dimethyl Pyrazoles - Oriental Journal of Chemistry.
  • 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - ChemicalBook.
  • Pyridine, 4,5-di(hydroxymethyl)-3-mercapto-2-methyl- , hydrochloride - the NIST WebBook.
  • 3-Methylpyrazole(1453-58-3) 1H NMR spectrum - ChemicalBook.
  • Convenient synthesis, characterization of some novel subs-tituted 3-methyl-2-pyrazoline-5-ones and substituted 3,5-dimethyl pyrazoles - ResearchGate.
  • 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. Available at: [Link]

  • 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • 4-Pyridinemethanol - the NIST WebBook. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - NIH.
  • 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-6-(thiophen-2-yl)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase.
  • Design, Synthesis, And Spectroscopic Elucidation Of 3-Methyl-1-Phenylpyrazol-5-One: A Cheminformatics-Aided Approach To Heterocyclic Drug Scaffolds » IJCI - STM Journals. Available at: [Link]

  • Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Available at: [Link]

  • 2,6-Di(1-pyrazolyl)pyridine | C11H9N5 | CID 11816656 - PubChem. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes - The Royal Society of Chemistry.
  • Pyrazole derived ligands and the atom numbering scheme. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase.
  • 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC - NIH. Available at: [Link]

Sources

Solubility of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility Profile of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2] The heterocyclic scaffold this compound, incorporating both a pyrazole and a pyridine moiety, is representative of novel structures in modern medicinal chemistry pipelines.[3][4] Due to the novelty of this compound, a standardized public solubility profile is not available. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to meticulously characterize the solubility of this and structurally related compounds. We present the underlying theoretical principles, differentiate between kinetic and thermodynamic solubility, and provide detailed, field-proven experimental protocols for robust and reproducible data generation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for critical decision-making in the drug discovery and development process.

Introduction: Foundational Concepts

The Critical Role of Solubility in Drug Discovery

Solubility is a paramount physicochemical property that dictates the journey of a drug candidate from the lab bench to clinical success.[2] Poor solubility is a leading cause of failure, contributing to unreliable results in biological assays, challenging formulation development, and, most critically, poor oral bioavailability.[1][2][5] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various relevant media is not merely a characterization step but a foundational pillar of lead optimization and candidate selection.[6] Early and accurate solubility assessment allows for the early identification of liabilities, guiding medicinal chemistry efforts and de-risking progression into more resource-intensive preclinical and clinical studies.[1][5]

Physicochemical Profile of this compound: A Structural Analysis

The structure of a molecule dictates its properties. A predictive analysis of the target compound's structure provides initial hypotheses about its solubility behavior.

  • Pyridine Ring: This nitrogenous heterocycle is a weak base and can be protonated at low pH. This protonation introduces a positive charge, which dramatically increases polarity and favors solubility in aqueous media.

  • Pyrazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to the molecule's overall polarity.[3]

  • Methanol Group (-CH₂OH): This hydroxyl group is a key feature. It can act as both a hydrogen bond donor and acceptor, significantly enhancing interactions with polar protic solvents like water and alcohols.[7]

  • Methyl Group (-CH₃): A small, non-polar aliphatic group that slightly increases lipophilicity.

  • Overall Polarity: The molecule represents a balance between polar (pyridine, pyrazole, methanol) and non-polar (methyl, aromatic rings) regions. This structure suggests moderate solubility in polar solvents, with a strong dependence on pH due to the pyridine nitrogen.

PropertyPredicted Value / CommentRationale
Molecular Formula C₁₀H₁₁N₃ODerived from structure.
Molecular Weight 189.22 g/mol Derived from structure.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group is a primary site for hydrogen bond donation.[8]
Hydrogen Bond Acceptors 4 (N in pyridine, 2 Ns in pyrazole, O in -OH)Nitrogen and oxygen atoms with lone pairs act as hydrogen bond acceptors.[8]
Predicted LogP ~1.0 - 1.5The presence of multiple polar, nitrogen-containing rings and a hydroxyl group suggests a relatively low octanol-water partition coefficient.
pKa (Predicted) ~4.5 - 5.5The pyridine nitrogen is the most basic site, with a pKa typical for substituted pyridines. This is the key to its pH-dependent solubility.

Theoretical Framework of Solubility

The "Like Dissolves Like" Principle

The foundational rule of solubility is that substances with similar intermolecular forces and polarity tend to be miscible.[7][8] Polar solvents, like water, have significant dipole moments and readily dissolve polar solutes, particularly those capable of hydrogen bonding.[9] Conversely, non-polar solvents, like hexanes, are better at dissolving non-polar solutes through weaker London dispersion forces.[7][9] For this compound, its mixed polarity suggests it will require solvents with some degree of polarity for effective dissolution.

Impact of pH on Ionizable Compounds

For compounds with acidic or basic functional groups, pH is a dominant factor in determining aqueous solubility.[6] The pyridine moiety in the target molecule contains a basic nitrogen atom.

  • At pH < pKa: The pyridine nitrogen will be predominantly protonated, forming a cationic pyridinium species. This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.

  • At pH > pKa: The molecule will exist primarily in its neutral, less polar form, resulting in lower aqueous solubility.

Understanding this relationship is crucial for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, the term "solubility" can refer to two distinct measurements: kinetic and thermodynamic.[5][6] Confusing the two can lead to misguided decisions in compound progression.

  • Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][5][11] It is a high-throughput measurement valuable for early-stage screening to flag compounds with major solubility issues.[6][12] However, it often overestimates the true solubility because it may reflect the solubility of a metastable or amorphous form rather than the most stable crystalline form.[12][13]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature, after equilibrium has been reached.[2][14] This is the "gold standard" measurement, essential for pre-formulation, dose form development, and establishing a baseline for biopharmaceutical classification (BCS).[10][14]

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Start: Compound in DMSO Stock k_super Supersaturated Solution (DMSO + Aqueous Buffer) k_start->k_super Rapid Dilution k_precip Precipitation Over Time (Amorphous/Metastable Form) k_super->k_precip k_measure Measure Concentration (Short Incubation, e.g., 2h) k_precip->k_measure t_start Start: Excess Solid Compound t_equil Equilibrium Slurry (Solid ↔ Dissolved) t_start->t_equil Long Agitation t_sep Phase Separation (Centrifuge/Filter) t_equil->t_sep t_measure Measure Concentration (Long Incubation, e.g., 24-72h) t_sep->t_measure

Caption: Conceptual difference between Kinetic and Thermodynamic solubility workflows.

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for characterizing the solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage assessment and structure-solubility relationship studies.[6] It relies on the dilution of a DMSO stock solution and the detection of precipitation.[15]

Objective: To rapidly estimate the aqueous solubility under non-equilibrium conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.[11][15]

  • Precipitation Detection: Analyze the wells for precipitation. Laser nephelometry is a common direct detection method that measures light scattering from insoluble particles.[5][11]

  • Quantification (Optional but Recommended): For greater accuracy, filter or centrifuge the plate to separate the precipitate.[15] The concentration of the compound remaining in the supernatant (the filtrate) is then quantified by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[11][15] The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

G cluster_0 Analysis Pathways start Prepare 10 mM Stock in 100% DMSO add_stock Add DMSO Stock to Buffer (Final DMSO < 1%) start->add_stock dilute Dispense Aqueous Buffer (e.g., PBS, pH 7.4) into 96-well plate dilute->add_stock incubate Incubate with Shaking (e.g., 2 hours at 25°C) add_stock->incubate nephelometry Pathway A: Direct Detection Laser Nephelometry (Measures Turbidity) incubate->nephelometry separation Pathway B: Separation Centrifuge or Filter Plate incubate->separation end_node Report Kinetic Solubility (µg/mL or µM) nephelometry->end_node quantify Quantify Supernatant (HPLC-UV or LC-MS/MS) separation->quantify quantify->end_node

Caption: Experimental workflow for the Kinetic Solubility Assay.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[14] It is essential for late-stage preclinical development and regulatory submissions.[1]

Objective: To determine the equilibrium concentration of the compound in a given solvent.

Causality Behind Choices:

  • Excess Solid: Adding an excess of solid material ensures that the solution becomes saturated, which is the definition of a solubility measurement.[14]

  • Long Equilibration Time: A long incubation period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.[5][14] Shorter times risk underestimating solubility.[14]

  • Temperature Control: Solubility is temperature-dependent.[16] Conducting the experiment at a controlled temperature (e.g., 25°C or 37°C) is critical for reproducibility.[17]

  • Phase Separation: Filtration or centrifugation is required to completely remove all undissolved solid particles, as their presence would lead to an artificial overestimation of the dissolved concentration.

  • Validated HPLC Method: A specific and validated HPLC method is crucial for accurately quantifying the compound's concentration in the saturated solution and for detecting any potential degradation.[14]

Methodology:

  • Solvent Preparation: Prepare a panel of relevant solvents. This should include:

    • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) are standard for BCS classification.[17]

    • Organic Solvents: A range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene).

    • Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) for more advanced characterization.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. A general rule is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 37 ± 1 °C).[17] Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[17]

  • Phase Separation: After equilibration, allow the samples to settle. Carefully separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PVDF).

  • Sample Analysis:

    • Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.

    • Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

    • Calculate the concentration of the compound in the original saturated solution by back-calculation, referencing a standard calibration curve.

  • Solid-State Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials. Analyze its physical form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that no polymorphic transformation or solvation has occurred during the experiment.

G start Add Excess Solid Compound to Vials with Known Volume of Solvent equilibrate Seal and Agitate (e.g., 24-72h at 37°C) to Reach Equilibrium start->equilibrate settle Allow Suspension to Settle equilibrate->settle solid_check Analyze Remaining Solid (XRPD, DSC) to Check for Form Changes equilibrate->solid_check Self-Validation Step separate Separate Phases: Centrifuge then Filter Supernatant (0.22 µm) settle->separate dilute Immediately Dilute Filtrate with Mobile Phase separate->dilute analyze Quantify Concentration via Validated HPLC-UV Method dilute->analyze end_node Report Thermodynamic Solubility (mg/mL) analyze->end_node

Caption: Experimental workflow for the Thermodynamic Shake-Flask Assay.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 2: Example Solubility Data Table for this compound

Solvent / MediumpHTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Aqueous Buffer1.237Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer4.537Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer6.837Experimental ValueCalculated ValueShake-Flask
Water7.425Experimental ValueCalculated ValueShake-Flask
PBS7.425Experimental ValueCalculated ValueKinetic
MethanolN/A25Experimental ValueCalculated ValueShake-Flask
EthanolN/A25Experimental ValueCalculated ValueShake-Flask
AcetonitrileN/A25Experimental ValueCalculated ValueShake-Flask
AcetoneN/A25Experimental ValueCalculated ValueShake-Flask

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has outlined the essential theoretical considerations and provided detailed, robust protocols for determining both its kinetic and thermodynamic solubility. By employing these standardized, self-validating methods, researchers can generate high-quality, reliable data to guide medicinal chemistry, inform formulation strategies, and confidently advance promising compounds through the drug development pipeline. The principles and workflows detailed herein are broadly applicable to the characterization of other novel chemical entities, forming a cornerstone of modern pharmaceutical science.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: What Affects Solubility Of Organic Compounds?
  • Title: Shake-Flask Solubility Assay Source: Enamine URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Source: National Institutes of Health (NIH)
  • Title: Solubility Assessment Service Source: Creative Biolabs URL
  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: ResearchGate URL
  • Title: Solubility of Organic Compounds Source: University of Calgary URL
  • Title: 3.
  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL
  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL
  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Title: Annex 4 - WHO Technical Report Series, No.
  • Title: Biochemistry, Dissolution and Solubility Source: NCBI Bookshelf URL
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
  • Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)

Sources

Stability and storage conditions for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Authored by: A Senior Application Scientist

Foreword: Charting the Course for Chemical Integrity

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to application is fraught with challenges. Among the most critical is understanding and ensuring its stability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability and defining the optimal storage conditions for this compound. The principles and methodologies detailed herein are designed to be both scientifically rigorous and practically applicable, ensuring the integrity of this promising heterocyclic compound for its intended use. We will not merely list procedures; we will delve into the rationale behind them, empowering you to make informed decisions in your own laboratory settings.

Physicochemical Characterization: The Foundation of Stability

Before embarking on stability studies, a fundamental understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this compound is not widely available, we can infer certain characteristics based on its constituent moieties: a 3-methyl-1H-pyrazole, a pyridine ring, and a methanol group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Importance
Molecular Formula C₁₀H₁₁N₃ODerived from the chemical structure.
Molecular Weight 189.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.[1]Many pyridinemethanol derivatives are solids.[2] This dictates handling procedures.
Solubility Predicted to be slightly soluble in water.[1] Soluble in organic solvents like methanol, ethanol, and DMSO.The pyridine and pyrazole rings contribute to some aqueous solubility, while the overall structure suggests good solubility in organic solvents. Solubility is critical for designing solution-based stability studies and for formulation development.
pKa The pyridine nitrogen is expected to be basic, while the pyrazole N-H could be weakly acidic.The pKa will influence solubility at different pH values and susceptibility to acid/base hydrolysis.

It is imperative that these properties are experimentally determined for the specific batch of the compound being studied, as impurities can significantly impact stability.

Unraveling Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that could be susceptible to degradation under various stress conditions. A proactive understanding of these potential pathways is essential for designing robust stability studies.

The primary sites of potential degradation are:

  • Oxidation: The methanol group is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid. The pyridine ring itself can also be oxidized to form an N-oxide.[3]

  • Hydrolysis: While the core pyrazole and pyridine rings are generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common.[3]

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV or visible light, leading to complex degradation pathways including dimerization and photo-oxidation.[3][4]

G cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂) Compound Parent Compound Oxidative (e.g., H₂O₂)->Compound Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light)->Compound Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Compound Aldehyde Aldehyde Derivative Compound->Aldehyde Oxidation N_Oxide Pyridine N-Oxide Compound->N_Oxide Oxidation Photodimers Photodimers/Oxidation Products Compound->Photodimers Photodegradation Hydrolysis_Products Ring-Opened Products (Less Likely) Compound->Hydrolysis_Products Hydrolysis (Extreme pH) Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential degradation pathways for the target compound.

A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a compound's intrinsic stability.[5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[4][5] This information is invaluable for developing stability-indicating analytical methods and for understanding how the molecule will behave under various manufacturing, storage, and handling conditions.[4][6]

G cluster_setup Experiment Setup cluster_stressing Stress Conditions cluster_analysis Analysis Prep_Solutions Prepare Stock Solution (e.g., in Methanol) Prep_Samples Prepare Samples for Each Stress Condition (Solid & Solution) Prep_Solutions->Prep_Samples Prep_Controls Prepare Control Samples (Unstressed) Prep_Samples->Prep_Controls Acid Acid Hydrolysis (e.g., 0.1M HCl, RT & 60°C) Prep_Samples->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT & 60°C) Prep_Samples->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep_Samples->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prep_Samples->Thermal Photo Photolytic (ICH Q1B Conditions) Prep_Samples->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Prep_Controls->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Degradation Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol 1: HPLC Method Development

  • Initial Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a cocktail of acid, base, and peroxide degraded samples is often useful) to challenge the method's separating power.

    • Adjust the gradient slope, organic modifier, and buffer pH to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

    • The goal is to elute all components within a reasonable run time.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Once a suitable method is developed, it must be validated for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent compound from its degradants.

Forced Degradation Protocols

The following are detailed protocols for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[7]

Protocol 2: Acid and Base Hydrolysis

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[4][8] If solubility is an issue, a co-solvent like methanol can be used, but its own stability in the stress medium should be considered.[5]

  • Stress Conditions:

    • Store aliquots of the acidic and basic solutions at room temperature and at an elevated temperature (e.g., 60°C).[5]

    • Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot and neutralize it (acid with base, base with acid) to stop the reaction.[5]

    • Dilute the sample to a suitable concentration and analyze by the validated HPLC method.

Protocol 3: Oxidative Degradation

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.[3][8]

  • Stress Conditions:

    • Store the solution at room temperature, protected from light.

    • Monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze immediately by HPLC.

Protocol 4: Thermal Degradation

  • Preparation:

    • Solid State: Place the powdered compound in a vial.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/methanol).

  • Stress Conditions:

    • Expose the samples to dry heat at a temperature higher than that used for accelerated stability studies (e.g., 80°C).[4]

    • Monitor at various time points (e.g., 1, 3, 7 days).

  • Sample Analysis:

    • For the solid sample, dissolve a known amount in a suitable solvent at each time point.

    • Analyze all samples by HPLC.

Protocol 5: Photostability Testing

  • Preparation:

    • Expose both the solid compound and a solution of the compound to light.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Stress Conditions:

    • Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4]

  • Sample Analysis:

    • Analyze the samples by HPLC and compare them to the light-protected control.

Data Interpretation and Recommended Storage

The data from the forced degradation studies should be compiled to build a comprehensive stability profile of the molecule.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of DegradantsObservations
Control 24 hrs99.8%0.2%1 (impurity)-
0.1 M HCl (60°C) 8 hrs85.2%14.6%3Significant degradation observed.
0.1 M NaOH (60°C) 24 hrs98.5%1.3%1Relatively stable.
3% H₂O₂ (RT) 4 hrs80.1%19.7%4Highly susceptible to oxidation.
Heat (80°C, Solid) 7 days99.1%0.7%1Stable in solid form to heat.
Photostability ICH Q1B92.3%7.5%2Moderate light sensitivity.
Recommended Storage Conditions

Based on the potential sensitivities identified through forced degradation studies (extrapolating from the behavior of related pyridine and pyrazole compounds), the following storage conditions are recommended for this compound to ensure its long-term integrity:

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation and slow down any potential oxidative processes.[2]

  • Light: The compound should be stored in light-resistant containers (e.g., amber vials) to protect it from photolytic degradation.[6]

  • Atmosphere: To mitigate the risk of oxidation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). Containers should be kept tightly closed.[6][9]

  • Humidity: Store in a dry, well-ventilated place, away from moisture, to prevent potential hydrolysis.[1] A desiccator can be used for small quantities.

By following these guidelines and, most importantly, by conducting thorough experimental stability studies as outlined, researchers can be confident in the quality and reliability of this compound for their scientific endeavors.

References

  • 2-Pyridinemethanol, 3,5-Dimethyl - Pipzine Chemicals.
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • 4-Pyridinemethanol 99 586-95-8 - Sigma-Aldrich.
  • Forced Degradation Studies - MedCrave online. (2016-12-14).
  • Pyridine - Apollo Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • 2-Pyridinemethanol 98 586-98-1 - Sigma-Aldrich.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol | C12H15N3O | CID - PubChem.
  • Pyrazinone Compounds Degradation Pathways: A Technical Support Center - Benchchem.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.

Sources

A Technical Guide to Identifying Potential Biological Targets of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol represents a compelling molecular architecture for drug discovery, integrating two "privileged" heterocyclic scaffolds: pyrazole and pyridine. The pyrazole moiety is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and versatile role as a bioisostere, while the pyridine ring is a ubiquitous pharmacophore known to enhance molecular potency and pharmacokinetic properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic, multi-faceted strategy for the de-novo identification and validation of potential biological targets for this compound. We will dissect the process from initial in silico hypothesis generation—leveraging both ligand- and structure-based computational methods—to rigorous experimental confirmation using state-of-the-art biochemical and cellular assays. This document serves as a comprehensive roadmap, emphasizing the causal logic behind experimental choices to build a robust target validation package for novel chemical entities.

Introduction: A Structural Rationale for Target Exploration

The therapeutic potential of a small molecule is fundamentally encoded in its structure. The title compound, this compound, is a synthetically accessible molecule that combines two N-heterocyclic systems with a rich history in medicinal chemistry. Understanding the individual contributions of these pharmacophores provides a logical foundation for hypothesizing its potential biological targets.

  • The Pyrazole Scaffold: Pyrazole and its derivatives are found in over 40 FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antipsychotic effects.[1] Its five-membered ring, featuring two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[1] Furthermore, the pyrazole ring often serves as an aryl bioisostere, which can improve critical drug-like properties such as lipophilicity and solubility.[1] Its incorporation into kinase inhibitors is particularly prevalent, where it plays a key role in the structure of inhibitors targeting Akt, Aurora kinases, JAK, and Bcr-Abl, among others.[4]

  • The Pyridine Scaffold: As an isostere of benzene, the pyridine ring is one of the most vital azaheterocycles in drug design.[5] Its presence can enhance the biochemical potency, metabolic stability, and cellular permeability of a molecule.[2] Pyridine-based drugs have shown efficacy against a vast range of diseases, from cancer and malaria to neurological disorders.[5] The nitrogen atom in the ring not only influences the molecule's polarity and solubility but also provides a key interaction point for binding to biological targets.[6]

The combination of these two scaffolds in a non-fused arrangement, linked and presented with a methanol functional group, creates a unique chemical entity with significant potential for interacting with a diverse array of protein targets. This guide will systematically explore how to identify those targets.

In Silico Target Prediction: A Hypothesis-Generating Framework

Before committing to resource-intensive laboratory experiments, computational methods provide a rapid and cost-effective means to generate testable hypotheses about a compound's biological targets. This in silico phase narrows the vast landscape of the proteome to a manageable number of high-probability candidates.

Ligand-Based Similarity Searching

Causality: The principle of molecular similarity dictates that structurally related molecules often share common biological targets. By searching vast databases of compounds with known activities, we can infer potential targets for our query molecule.

Protocol: Target Inference via Structural Similarity

  • Canonicalize Structure: Generate a canonical SMILES or InChI key for this compound.

  • Database Query: Utilize chemical informatics platforms such as PubChem, ChEMBL, and DrugBank.

  • Similarity Search: Perform a Tanimoto-based similarity search (threshold > 0.85) to identify publicly documented compounds with the highest structural overlap.

  • Target Annotation Analysis: Systematically collate the annotated primary targets and bioactivities of the identified structural analogs.

  • Hypothesis Generation: Prioritize biological targets that appear frequently among the closest structural neighbors. Given the scaffold, this search is likely to yield hits related to protein kinases and G-Protein Coupled Receptors (GPCRs).[7][8]

cluster_0 Ligand-Based Target Prediction Query Query Molecule This compound SMILES Generate SMILES/InChI Query->SMILES DB Query Databases (ChEMBL, PubChem) SMILES->DB Similarity Tanimoto Similarity Search DB->Similarity Analogs Identify Structurally Similar Compounds Similarity->Analogs Targets Extract Known Targets of Analogs Analogs->Targets Hypothesis Generate Target Hypothesis List Targets->Hypothesis

Caption: Workflow for ligand-based target identification.

Structure-Based Virtual Screening

Causality: If a high-resolution 3D structure of a potential protein target exists, molecular docking can predict the binding conformation and estimate the binding affinity of a ligand. This allows us to virtually screen our compound against entire protein families.

Protocol: High-Throughput Molecular Docking

  • Target Library Curation: Assemble a library of high-resolution crystal structures (from the Protein Data Bank, PDB) for relevant target classes. Based on the scaffold, a primary library should include representatives from all major human kinase families and selected Class A GPCRs.

  • Protein Preparation: Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

  • Docking Execution: Use validated docking software (e.g., AutoDock Vina, Glide, GOLD) to systematically dock the ligand into each prepared protein binding site.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energy (docking score). Lower scores typically indicate a higher predicted affinity.

  • Pose Analysis: Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen bonds with hinge regions in kinases) are plausible and consistent with known inhibitor binding modes.

Table 1: Hypothetical Docking Results for Top Target Classes

Target ProteinProtein FamilyPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Aurora Kinase ASer/Thr Kinase-9.8H-bond from pyrazole N-H to hinge region
JAK2Tyr Kinase-9.5H-bond from pyridine-N to catalytic loop
VEGFR2Tyr Kinase-9.1Pi-stacking of pyridine ring in active site
Dopamine D2 ReceptorGPCR-8.7Salt bridge with Aspartic Acid residue
COX-2Enzyme-8.2H-bond from methanol -OH to active site Ser

Experimental Target Identification and Validation

In silico predictions are hypotheses that require rigorous experimental validation. The following tiered approach is designed to move from broad, unbiased screening to specific, high-confidence target confirmation.

Phase 1: Unbiased Target Engagement and Phenotypic Screening

The initial goal is to confirm that the compound is biologically active and engages with cellular targets without pre-supposing a specific mechanism.

Protocol: Cellular Thermal Shift Assay (CETSA®) Causality: The binding of a ligand to its target protein confers thermal stability. CETSA measures this stabilization across the entire proteome, providing an unbiased readout of target engagement within a physiological cell environment.

  • Cell Treatment: Treat intact cultured cells (e.g., a relevant cancer cell line like HCT116) with the compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40°C to 70°C). Unstable proteins will denature and precipitate.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation.

  • Initial Validation (Western Blot): If a top candidate target is predicted (e.g., Aurora Kinase A), run a Western blot on the soluble fraction to visualize its thermal stabilization in compound-treated vs. vehicle-treated samples.

  • Proteome-Wide Analysis (MS-CETSA): For unbiased discovery, analyze the soluble fractions using quantitative mass spectrometry to identify all proteins stabilized by the compound. This can reveal both expected and novel targets.

cluster_1 Experimental Validation Workflow InSilico In Silico Predictions PhenoScreen Phenotypic Screening (e.g., Cell Proliferation) InSilico->PhenoScreen CETSA Unbiased Target Engagement (MS-CETSA) InSilico->CETSA TargetList Validated Hit List PhenoScreen->TargetList CETSA->TargetList BiochemAssay Biochemical Assays (e.g., Kinase IC50) TargetList->BiochemAssay CellAssay Cell-Based Functional Assays (e.g., Phospho-protein levels) BiochemAssay->CellAssay ConfirmedTarget Confirmed Target(s) CellAssay->ConfirmedTarget

Caption: Integrated workflow for experimental target validation.

Phase 2: Specific Biochemical and Cellular Assays

Once a list of high-confidence candidate targets is generated from in silico and unbiased screens, the next step is to quantify the compound's effect on the function of each specific protein.

Protocol: Kinase Inhibition Profiling Causality: Many pyrazole-pyridine compounds are kinase inhibitors.[4][7] A broad kinase panel screen is the most efficient way to determine the compound's potency and selectivity across the human kinome.

  • Primary Screen: Submit the compound for screening at a single, high concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel at Eurofins DiscoverX). The assay typically measures remaining kinase activity via ATP consumption.

  • Hit Identification: Identify all kinases showing significant inhibition (e.g., >70%) in the primary screen.

  • IC₅₀ Determination: For all identified hits, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.

  • Selectivity Analysis: Analyze the IC₅₀ data to determine if the compound is a selective inhibitor of a single kinase, a multi-targeted inhibitor of a specific family, or a broad-spectrum inhibitor.

Table 2: Representative Kinase Profiling Data (IC₅₀ Values)

Kinase TargetFamilyIC₅₀ (nM)
Aurora Kinase ASer/Thr Kinase15
Aurora Kinase BSer/Thr Kinase35
JAK2Tyr Kinase250
FLT3Tyr Kinase800
ABL1 (T315I)Tyr Kinase>10,000
EGFRTyr Kinase>10,000

This data would suggest the compound is a potent and relatively selective Aurora kinase inhibitor.

Protocol: GPCR Functional Assays Causality: If GPCRs are identified as potential targets, functional assays are required to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Assay System Setup: Use a cell line engineered to overexpress the target GPCR (e.g., HEK293 cells).

  • Functional Readout Selection:

    • For Gq-coupled receptors, use a calcium flux assay that measures intracellular calcium release upon receptor activation.

    • For Gs/Gi-coupled receptors, use a cAMP assay that measures changes in cyclic AMP levels.

  • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound, then stimulate with a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Agonist Mode: Apply the test compound directly to the cells and measure for a response (calcium flux or cAMP change) to determine if it has agonist activity.

Conclusion and Forward Path

The identification of biological targets for a novel compound like this compound is a systematic process of hypothesis building and rigorous testing. By integrating computational predictions with unbiased cellular target engagement studies and specific biochemical assays, researchers can build a compelling, data-driven case for a compound's mechanism of action. The evidence gathered through the workflows described herein—from docking scores and CETSA hits to IC₅₀ values—forms the essential foundation for subsequent lead optimization, mechanistic biology studies, and eventual preclinical development. The privileged nature of the pyrazole-pyridine scaffold suggests a high probability of identifying potent and druggable interactions, particularly within the protein kinase and GPCR families.

References

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Llamas-Gomez, A., et al. (2017). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Bhandari, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Gouda, M.A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. [Link]

  • Menteşe, E., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Johnson, T.A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Borroto-Escuela, D.O., et al. (2017). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research. [Link]

  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Abu-zaid, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Mandal, A. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. [Link]

  • Singh, U.P., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. European Chemical Bulletin. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • Gosa, M., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. [Link]

  • Sivasankar, C., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.... ACS Omega. [Link]

  • Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.... Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khan, K.M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. KEGG. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphine-PSL. [Link]

  • Ghorab, M.M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link]

  • Hauser, A.S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular Pharmacology. [Link]

  • Zhang, H.B., et al. (2017). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. [Link]

  • Sharma, R., et al. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

Sources

Harnessing the Pyrazole-Pyridine Scaffold: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic core that has garnered significant attention in medicinal chemistry. This guide provides an in-depth analysis of pyrazole-pyridine derivatives, intended for researchers and professionals in drug development. We will explore robust synthetic strategies, delve into key therapeutic applications with a focus on kinase inhibition, dissect structure-activity relationships, and provide detailed experimental protocols to empower your research endeavors. The demonstrated versatility and clinical success of this scaffold, exemplified by FDA-approved drugs, underscore its immense potential for developing next-generation targeted therapies.

The Strategic Value of the Pyrazole-Pyridine Scaffold

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets with high affinity. The pyrazole-pyridine core is a quintessential example of such a scaffold.[1][2] Its constituent parts, pyrazole and pyridine, are five- and six-membered nitrogen-containing heterocycles, respectively, that are prevalent in a vast array of FDA-approved drugs and bioactive molecules.[3][4][5][6]

The strategic advantage of the pyrazolopyridine system lies in its unique combination of properties:

  • Bioisosterism: The 1H-pyrazolo[3,4-b]pyridine isomer, for instance, is a bioisostere of purine bases like adenine, allowing it to function as a "hinge-binder" in the ATP-binding pocket of many kinases.[7][8] This mimicry is a cornerstone of its success in oncology.

  • Structural Versatility: The scaffold presents multiple points for chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize potency, selectivity, and drug-like characteristics.[8]

  • Proven Clinical Success: The tangible success of pyrazolopyridine-based drugs, such as the FDA-approved RET kinase inhibitor Selpercatinib , validates the scaffold's therapeutic potential and provides a strong rationale for its continued exploration.[1][7]

Synthetic Strategies: Constructing the Core Scaffold

The efficient construction of the pyrazolopyridine core is paramount for any drug discovery program. Methodologies often rely on the condensation of pre-functionalized pyrazole or pyridine precursors.

A prevalent and versatile approach for synthesizing the medicinally important 1H-pyrazolo[3,4-b]pyridine isomer involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[8][9] This strategy is highly effective because 5-aminopyrazoles are readily available and serve as versatile binucleophiles.[9][10]

The choice of reactants and conditions dictates the final substitution pattern. For instance, using nonsymmetrical dicarbonyl compounds can lead to regioisomeric products, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[8] Modern synthetic advancements have introduced greener and more efficient methods, including solid acid-catalyzed reactions and one-pot multicomponent syntheses, which offer operational simplicity and good yields.[9][11]

Below is a generalized workflow for this common synthetic route.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A 5-Aminopyrazole Derivative C Condensation Reaction (e.g., Acid or Base Catalysis) A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D Cyclization/ Aromatization C->D Intermediate Formation E Purification (e.g., Chromatography) D->E Crude Product F Target Pyrazolo[3,4-b]pyridine Core E->F

Caption: Generalized workflow for pyrazolopyridine synthesis.

Key Therapeutic Applications and Biological Targets

The pyrazolopyridine scaffold has demonstrated broad biological activity, including anti-inflammatory, antimicrobial, and antileishmanial effects.[12][13][14][15][16][17] However, its most profound impact to date has been in the field of oncology, primarily through the inhibition of protein kinases.

Oncology: Potent Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Pyrazolopyridine derivatives have emerged as a privileged class of kinase inhibitors, with several compounds approved or in late-stage clinical trials.[1][7]

Mechanism of Action: Hinge Binding at the ATP Pocket

Many pyrazolopyridine-based inhibitors function as ATP-competitive antagonists. The nitrogen atoms of the bicyclic core form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This anchoring allows other parts of the molecule to extend into different regions of the binding site, conferring potency and selectivity.[2][7]

Notable Kinase Targets and Inhibitors:

  • RET (Rearranged during Transfection): The pyrazolo[1,5-a]pyridine-based drug Selpercatinib is a highly selective and potent RET kinase inhibitor approved for treating certain types of lung and thyroid cancers harboring RET gene alterations.[7]

  • c-Met (HGFR): The c-Met receptor tyrosine kinase is another important cancer target. The pyrazolo[4,3-b]pyridine derivative Glumetinib has been developed as a c-Met inhibitor and is under clinical evaluation.[7] Molecular docking studies show the pyrazolopyridine moiety forming key interactions with hinge residues like Met1160 and Tyr1230.[7]

  • TBK1 (TANK-binding kinase 1): TBK1 is involved in innate immunity and oncogenesis. Potent 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as TBK1 inhibitors with IC50 values in the nanomolar and even sub-nanomolar range.[18]

  • PI3K (Phosphoinositide 3-kinase): Dual inhibition of PI3Kγ and PI3Kδ is a promising strategy for cancer immunotherapy. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent dual inhibitors with low nanomolar IC50 values, capable of repolarizing immunosuppressive M2 macrophages to the pro-inflammatory M1 phenotype.[19]

G cluster_pathway Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., c-Met, RET) RAS RAS/MAPK Pathway RTK->RAS PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT JAK/STAT Pathway RTK->STAT PyPyr Pyrazole-Pyridine Inhibitor PyPyr->RTK Binds to ATP Pocket ATP ATP ATP->RTK Competes with Outcome Cell Proliferation, Survival, Angiogenesis RAS->Outcome PI3K_AKT->Outcome STAT->Outcome

Caption: Inhibition of kinase signaling by pyrazole-pyridine derivatives.

Anti-inflammatory and Antimicrobial Applications

Beyond oncology, pyrazole-pyridine derivatives have shown promise as anti-inflammatory and antimicrobial agents.

  • Anti-inflammatory: Certain pyrazole-containing hybrids have been investigated as selective COX-2 inhibitors, a key strategy in inflammation therapy.[12][14][20] By selectively inhibiting COX-2 over COX-1, these compounds aim to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[15]

  • Antimicrobial: The fusion of pyrazole and pyridine rings has led to compounds with activity against various bacterial and fungal strains.[16][17][21][22][23] For example, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, with activity against resistant strains like MRSA.[21]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolopyridine scaffold is crucial for optimizing biological activity. SAR studies reveal how different substituents at various positions influence potency, selectivity, and pharmacokinetic properties.

For kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core, several key positions are typically explored:

  • N1 Position (Pyrazole): This position is often substituted with alkyl or aryl groups that can be directed towards a solvent-exposed region or a specific sub-pocket of the kinase, influencing solubility and potency.

  • C3 Position: Substitution at C3 with various aryl or heteroaryl groups is a common strategy to gain potency and selectivity by forming additional interactions within the ATP binding site.

  • C4 and C6 Positions (Pyridine): These positions are critical for modulating the molecule's overall properties. For example, in FGFR inhibitors, chloro substituents on a phenyl ring attached to the core were found to be indispensable for activity.[7]

G cluster_labels Key Modification Points for SAR PyPyr N1 N1 Position: - Modulates solubility - Interacts with solvent front N1->PyPyr 1 C3 C3 Position: - Major point for potency - Targets selectivity pockets C3->PyPyr 3 C4_C6 C4/C6 Positions: - Fine-tunes electronics - Can improve PK properties C4_C6->PyPyr 4/6

Caption: Key positions for SAR studies on the pyrazolopyridine scaffold.

The following table summarizes representative SAR data for a series of TBK1 inhibitors, illustrating the impact of substitutions.

CompoundR Group (at C3)TBK1 IC50 (nM)[18]
15a 4-fluorophenyl1.8
15d 4-(trifluoromethyl)phenyl0.9
15y 4-(dimethylamino)phenyl0.2
BX795 (Reference Compound)7.1

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[18]

Future Perspectives and Conclusion

The pyrazole-pyridine scaffold continues to be a highly fruitful area of drug discovery. Its proven ability to target challenging disease drivers, particularly protein kinases, ensures its relevance for the foreseeable future. Future research will likely focus on:

  • Targeting Novel Kinases: Expanding the scope of pyrazolopyridine inhibitors to new and emerging kinase targets.

  • Developing Allosteric Inhibitors: Moving beyond ATP-competitive mechanisms to design more selective allosteric modulators.

  • Multi-target Agents: Engineering single molecules that can modulate multiple disease-relevant pathways, particularly for complex diseases like cancer and neuroinflammation.

Experimental Protocols

Synthesis of a Representative 4-Anilino-1H-pyrazolo[3,4-b]pyridine Derivative[13]

This protocol is a generalized example based on literature procedures and should be adapted and optimized for specific substrates.

Objective: To synthesize a 4-anilino-substituted pyrazolopyridine via nucleophilic substitution.

Materials:

  • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq)

  • 4-Aminophenol (2.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (e.g., 1.1 mmol) and 4-aminophenol (e.g., 2.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • Causality Note: Heating is necessary to provide the activation energy for the nucleophilic aromatic substitution reaction, where the amino group of 4-aminophenol displaces the chlorine atom on the pyrazolopyridine core.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 cyclohexane/ethyl acetate eluent). The reaction is typically complete within 18-24 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The target product often precipitates from the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting material.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[24]

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of a pyrazole-pyridine derivative against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific peptide substrate

  • Test compound (pyrazole-pyridine derivative) dissolved in DMSO

  • ATP (at or near the Km concentration for the kinase)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture: In each well of a 384-well plate, add the kinase assay buffer, the peptide substrate, and the recombinant kinase enzyme.

  • Inhibitor Addition: Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.

    • Causality Note: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC - PubMed Central.
  • Solid acid-catalysed synthesis of pyrazolopyridines.
  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions. RSC Publishing.
  • Anti-inflammatory drugs containing pyrazole and/or pyrimidine moieties.
  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole deriv
  • Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine‐pyrazole‐based dihydro‐1,3,4‐oxadiazoles. Wiley Online Library.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
  • Pyrazole and its biological activity.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis and biological evaluation of novel pyrazole scaffold.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activit. Journal of Science & Technology.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

Methodological & Application

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol as a kinase inhibitor assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol for Kinase Inhibitory Activity using the ADP-Glo™ Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole-pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced to clinical trials.[1] Compounds incorporating this motif have shown potent activity against a range of kinase targets, including Aurora kinases, c-Met, and Ron, underscoring their therapeutic potential in oncology and other disease areas.[1][2] This application note introduces this compound, a novel compound featuring this key scaffold, as a candidate for kinase inhibitor screening. We present a detailed, field-proven protocol for evaluating its inhibitory activity using the ADP-Glo™ Kinase Assay. This luminescent, homogeneous assay format is a universal method applicable to virtually any kinase, making it ideal for primary screening, IC50 determination, and mechanism-of-action studies. The protocol is designed to be robust and self-validating, incorporating essential controls and detailed data analysis procedures to ensure high-quality, reproducible results.

Introduction: The Scientific Rationale

Kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3]

The compound this compound belongs to a chemical class with a proven track record. The pyrazole ring system is a versatile scaffold for building inhibitors that target the ATP-binding site of kinases.[4] Its combination with a pyridine moiety often enhances binding affinity and selectivity. For instance, AT9283, a pyrazol-4-yl urea compound, is a multi-targeted inhibitor with potent activity against Aurora kinases.[1] Similarly, MK-8033 was developed as a specific dual inhibitor of c-Met and Ron kinases, demonstrating the scaffold's utility.[2][5]

Given this precedent, a systematic evaluation of this compound's inhibitory potential is a logical and necessary step in its preclinical assessment. This guide provides the technical framework for such an investigation.

Assay Principle: The ADP-Glo™ Kinase Assay

To assess the inhibitory effect of our test compound, we will quantify its impact on the catalytic activity of a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of Adenosine Diphosphate (ADP) produced during an enzymatic kinase reaction.[6] Since ADP is a universal product of all kinase reactions, this platform can be used to monitor the activity of virtually any kinase.[6]

The assay's mechanism is based on a two-step process, which provides high sensitivity and robustness by minimizing signal interference from the high ATP concentrations typically used in kinase reactions.[7][8]

  • Step 1: Kinase Reaction Termination & ATP Depletion. After the primary kinase reaction, an ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP in the well. This step is critical because it eliminates the primary source of background signal, ensuring that the final luminescence is proportional only to the ADP produced.[7]

  • Step 2: ADP Conversion & Luminescence Detection. A Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces light. The luminescent signal is directly proportional to the initial ADP concentration, and therefore, to the activity of the kinase.[7] An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_1a ATP Depletion cluster_1b Detection K Kinase + Substrate + ATP P Phospho-Substrate + ADP + ATP (remaining) K->P Inhibitor modulates this step ADP_Glo_Reagent Add ADP-Glo™ Reagent P->ADP_Glo_Reagent ADP_Only ADP only ADP_Glo_Reagent->ADP_Only Terminates reaction Depletes excess ATP Detection_Reagent Add Kinase Detection Reagent ADP_Only->Detection_Reagent New_ATP ADP -> New ATP Detection_Reagent->New_ATP Light Luciferase/Luciferin -> Light New_ATP->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

Core Assay Components
  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (Buffer and Substrate)

    • Ultra Pure ATP, 10mM

    • Ultra Pure ADP, 10mM

  • Recombinant Kinase of Interest (e.g., c-Met, Aurora A, etc.)

  • Kinase-specific Substrate (peptide or protein)

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) [Note: Buffer composition may need optimization depending on the specific kinase.]

Equipment and Consumables
  • White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume plates are recommended)

  • Multichannel pipettes and sterile, low-retention tips

  • Plate shaker/orbital mixer

  • Luminometer capable of reading plate-based luminescence

  • Reagent reservoirs

  • Dimethyl sulfoxide (DMSO), molecular biology grade

Experimental Design and Protocol

Rationale and Preliminary Setup

Trustworthiness through Controls: A robust assay requires multiple controls to validate the results.

  • Negative Control (0% Inhibition): Contains kinase, substrate, and ATP with DMSO vehicle only. This represents maximum kinase activity.

  • Positive Control (100% Inhibition): Contains kinase, substrate, and ATP with a known inhibitor at a concentration sufficient for full inhibition (e.g., 10 µM Staurosporine).

  • Background Control ("No Kinase"): Contains substrate, ATP, and DMSO vehicle, but no kinase enzyme. This is used for background signal subtraction.

Compound Handling: The test compound should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Subsequent serial dilutions are performed to create a dose-response curve. It is critical to maintain a consistent final DMSO concentration (typically ≤1%) across all wells to avoid solvent-induced artifacts.

Workflow Overview

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Compound & Controls - Prepare Kinase/Substrate Mix - Prepare ATP Solution B 2. Set up Kinase Reaction - Add Compound/Controls to Plate - Add Kinase/Substrate Mix - Add ATP to initiate A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent C->D E 5. Incubate (40 min at RT) D->E F 6. Detect ADP - Add Kinase Detection Reagent E->F G 7. Incubate (30-60 min at RT) F->G H 8. Read Luminescence G->H I 9. Data Analysis - Background Subtraction - Normalization - IC50 Curve Fitting H->I

Caption: Experimental workflow for the kinase inhibitor assay.
Detailed Step-by-Step Protocol (384-well format)

This protocol assumes a final reaction volume of 20 µL. Volumes should be adjusted for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[9]

Part 1: Reagent Preparation

  • Compound Plate: Prepare a 4X final concentration serial dilution of this compound in kinase reaction buffer with a fixed percentage of DMSO. For a 10-point, 3-fold serial dilution starting at 100 µM final concentration, the 4X plate would start at 400 µM. Also prepare 4X solutions for your DMSO (negative) and Staurosporine (positive) controls.

  • Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically but should be at or near the Km for the substrate.

  • ATP Solution: Prepare a 4X solution of ATP in kinase reaction buffer. The concentration should be at or near the apparent ATP Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

Part 2: Kinase Reaction

  • Dispense 5 µL of the 4X compound/control dilutions into the wells of a white, opaque 384-well plate.

  • To all wells except the "No Kinase" background controls, add 10 µL of the 2X Kinase/Substrate mix. To the background wells, add 10 µL of kinase buffer with substrate only.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The total volume is now 20 µL.

  • Mix the plate gently on a plate shaker for 30-60 seconds.

  • Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

Part 3: Signal Detection

  • Equilibrate the plate and detection reagents to room temperature.[9]

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction.

  • Mix on a plate shaker for 30 seconds, cover, and incubate at room temperature for 40 minutes.[7]

  • Add 40 µL of Kinase Detection Reagent to each well.

  • Mix on a plate shaker for 30 seconds, cover, and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[7]

  • Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[9]

| Reagent Addition Summary (per well) | | :--- | :--- | :--- | | Step | Reagent | Volume (µL) | | 1 | 4X Compound / Control | 5 | | 2 | 2X Kinase / Substrate Mix | 10 | | 3 | 4X ATP | 5 | | Incubation 1 (e.g., 60 min) | | 4 | ADP-Glo™ Reagent | 20 | | Incubation 2 (40 min) | | 5 | Kinase Detection Reagent | 40 | | Incubation 3 (30-60 min) | | 6 | Read Luminescence | N/A | | Final Volume | | 80 |

Data Analysis and Interpretation

  • Background Subtraction: Average the raw luminescent units (RLU) from the "No Kinase" control wells and subtract this value from all other wells.

  • Normalization: The data should be normalized to the assay controls to determine the percent inhibition for each compound concentration.

    • The average signal from the DMSO-only wells (negative control) represents 0% inhibition.

    • The average signal from the positive control inhibitor wells represents 100% inhibition.

    • Formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)])

  • IC50 Determination: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve). The IC50 value is the concentration of the inhibitor that produces a 50% reduction in kinase activity.[3]

Conclusion

This application note provides a comprehensive and robust protocol for assessing the inhibitory potential of this compound against a chosen kinase target. By leveraging the sensitivity and universality of the ADP-Glo™ Kinase Assay, researchers can efficiently generate high-quality dose-response data to determine the compound's potency (IC50). This foundational biochemical assay is a critical first step in the drug discovery pipeline, providing the essential data needed to guide further optimization, selectivity profiling, and cell-based functional assays.[10]

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.

  • Anonymous. (n.d.). ADP Glo Protocol.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.

  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.

  • Echelon Biosciences Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.

  • Thermo Fisher Scientific. (2022). LanthaScreen Europium (Eu) Assay Setup Guide on the Berthold Technologies Tristar2 S LB 942 Microplate Reader.

  • BMG LABTECH. (2020). Kinase assays.

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(11), 2776.

  • He, J., et al. (2021). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules, 26(11), 3385.

  • Shonberg, J., et al. (2013). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947-4951.

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563.

  • Ghorab, M. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 775-812.

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.

  • Moroz, O., et al. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-(pyridin-2-ylmethylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2678.

  • ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[11][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met.

  • Lee, K., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356.

Sources

Using [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular characterization of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, a novel pyrazolyl-pyridine scaffold compound, for researchers, scientists, and drug development professionals.

Introduction: A Novel Kinase Inhibitor Candidate

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors. The compound of interest, this compound, hereafter referred to as "the compound," represents a novel entity within this class. While its precise biological target is yet to be elucidated, its structural motifs suggest a strong potential for kinase inhibition.

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's Disease (PD)[1]. Consequently, the development of LRRK2 kinase inhibitors is a major focus of therapeutic research[2][3]. This guide will use the LRRK2 pathway as a representative model to outline a comprehensive strategy for the cellular characterization of novel kinase inhibitor candidates like this compound. The principles and protocols described herein are broadly applicable to other kinase targets.

Our approach is structured to answer three fundamental questions in early-stage drug discovery:

  • Does the compound engage its intended target in a cellular environment?

  • What is the potency of the compound in inhibiting the target's downstream signaling?

  • Is the compound's effect specific to the target, or does it induce general cellular toxicity?

Part 1: Primary Target Engagement in a Cellular Context

The first critical step is to verify that the compound can cross the cell membrane and interact with its intracellular target. For LRRK2, a well-established method is to measure the phosphorylation status of the kinase itself or its downstream substrates. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of serine 935 (pS935) on LRRK2[4]. This event serves as a reliable proximal biomarker of target engagement.

Application Note 1: Western Blot Analysis of LRRK2 pS935

This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the inhibition of LRRK2 phosphorylation in a cellular model.

Principle: Cells expressing LRRK2 (either endogenously or through overexpression) are treated with the compound. Following treatment, cells are lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of both total LRRK2 and phosphorylated LRRK2 (pS935). A successful LRRK2 inhibitor will cause a dose-dependent decrease in the pS935 signal, while the total LRRK2 signal should remain unchanged.

Workflow Diagram:

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis cell_culture Seed cells (e.g., HEK293T overexpressing LRRK2) treatment Treat with varying concentrations of the compound cell_culture->treatment lysis Lyse cells in buffer with protease/phosphatase inhibitors treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-pS935 LRRK2, anti-total LRRK2, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Quantify band intensity. Normalize pS935 to total LRRK2 and loading control. detection->analysis

Caption: Western Blot workflow for assessing LRRK2 target engagement.

Detailed Protocol:

Materials:

  • Cell line: HEK293T cells transiently or stably overexpressing human LRRK2 (wild-type or G2019S mutant).

  • Compound stock solution: 10 mM in DMSO.

  • Cell lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Primary antibodies: Rabbit anti-pS935 LRRK2, Mouse anti-total LRRK2, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • PVDF membrane, chemiluminescent substrate.

Procedure:

  • Cell Plating: Plate HEK293T-LRRK2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture media. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO). Replace the media in the wells with the media containing the compound or vehicle and incubate for 2 hours.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

Expected Results: A dose-dependent reduction in the signal from the pS935-LRRK2 antibody should be observed with increasing concentrations of the compound. The total LRRK2 and β-actin signals should remain consistent across all lanes.

Part 2: Determining Cellular Potency and Assessing Cytotoxicity

Once target engagement is confirmed, the next steps are to quantify the compound's potency (IC50) and to ensure that the observed effects are not due to cytotoxicity.

Application Note 2: High-Throughput Cellular IC50 Determination using TR-FRET

For determining an accurate IC50, a more quantitative and higher-throughput method than Western blotting is desirable. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose[4].

Principle: This immunoassay measures the phosphorylation of LRRK2 in cell lysates. A pair of antibodies, one for total LRRK2 and one for pS935, are labeled with a donor (e.g., Terbium) and an acceptor (e.g., FITC) fluorophore, respectively. When both antibodies bind to the same phosphorylated LRRK2 protein, the donor and acceptor are brought into close proximity, allowing for an energy transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of phosphorylated LRRK2.

Signaling Pathway Diagram:

LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) pS935 LRRK2_inactive->LRRK2_active Autophosphorylation pSubstrate Phosphorylated Substrate (pRab10) LRRK2_active->pSubstrate Kinase Activity Compound This compound Compound->LRRK2_active Inhibition ATP ATP ADP ADP Substrate Substrate (e.g., Rab10)

Caption: LRRK2 autophosphorylation and substrate phosphorylation pathway.

Detailed Protocol:

Materials:

  • Cells and compound as in the Western blot protocol.

  • 384-well white assay plates.

  • TR-FRET LRRK2 pS935 assay kit (containing labeled antibodies and lysis buffer).

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Cell Plating and Treatment: Plate cells in a 384-well plate. Treat with a 10-point, 3-fold serial dilution of the compound for 2 hours.

  • Cell Lysis: Lyse the cells directly in the wells according to the kit manufacturer's instructions.

  • Assay: Add the antibody mix (donor and acceptor antibodies) to each well.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit the curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the signal.

Application Note 3: Assessing Cytotoxicity

It is crucial to differentiate between specific inhibition of LRRK2 signaling and non-specific cytotoxic effects. A common method is to measure cell viability via ATP levels, as ATP is a marker of metabolically active cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates a loss of cell viability.

Detailed Protocol:

Materials:

  • Cells and compound as in previous protocols.

  • 96-well or 384-well white, clear-bottom assay plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating and Treatment: Plate cells and treat with the same concentration range of the compound as used for the IC50 determination. It is important to use a longer incubation time (e.g., 24-48 hours) to observe potential cytotoxic effects.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration). A therapeutic window can be calculated as the ratio of CC50 to IC50. A larger therapeutic window (e.g., >100) is desirable, indicating that the compound inhibits the target at concentrations far below those that cause cell death.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

ParameterAssayDescriptionDesired Outcome
IC50 TR-FRETConcentration for 50% inhibition of LRRK2 pS935.Low nM range[5][6]
CC50 CellTiter-GloConcentration for 50% reduction in cell viability.>10 µM
Therapeutic Window CC50 / IC50Ratio indicating the specificity of the compound.>100-fold

Troubleshooting Common Issues

  • No inhibition of pS935-LRRK2:

    • Verify compound solubility and stability in media.

    • Confirm cell permeability.

    • Check the activity of the primary and secondary antibodies in the Western blot.

  • High background in TR-FRET assay:

    • Optimize cell seeding density.

    • Ensure complete cell lysis.

  • IC50 and CC50 values are too close:

    • The compound may have off-target effects leading to toxicity. Further selectivity screening against a panel of kinases is recommended.[7]

    • The observed effect might be due to a general cytotoxic mechanism rather than specific target inhibition.

Conclusion

This guide provides a structured, multi-faceted approach to the initial cellular characterization of this compound as a putative kinase inhibitor, using the LRRK2 pathway as a relevant example. By systematically assessing target engagement, cellular potency, and cytotoxicity, researchers can build a comprehensive profile of this novel compound, enabling informed decisions for its further development as a research tool or potential therapeutic agent.

References

Sources

Application Notes and Protocols for the Derivatization of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol motif represents a cornerstone in medicinal chemistry and drug discovery. The pyrazolyl-pyridine core is a recognized "privileged scaffold," appearing in numerous compounds with a wide range of biological activities, including kinase inhibition and modulation of central nervous system targets.[1] The inherent drug-like properties of this scaffold, combined with the strategic placement of a reactive methanol group, offer a versatile platform for the synthesis of diverse compound libraries. Derivatization of the hydroxymethyl group allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed protocols and expert insights into the primary derivatization strategies for this compound, targeting researchers and scientists in drug development. The methodologies outlined herein are designed to be robust and adaptable, facilitating the generation of novel chemical entities for screening and optimization.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, analogous pyrazolyl-pyridine compounds are typically crystalline solids with moderate to good solubility in polar organic solvents such as methanol, dichloromethane, and dimethylformamide.[2][3] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Reactions should be conducted in a well-ventilated fume hood.

Derivatization Strategies: A Multi-Faceted Approach

The primary alcohol functionality of this compound is the focal point for derivatization. The following sections detail protocols for direct modification of the hydroxyl group and its conversion to other functionalities for subsequent elaboration.

Diagram: Overall Derivatization Workflow

Derivatization_Workflow Start This compound Ester Ester Derivatives Start->Ester Esterification Ether Ether Derivatives Start->Ether Etherification Aldehyde Aldehyde Derivative Start->Aldehyde Oxidation Activated_Intermediate Activated Intermediate (Tosylate, Mesylate, Halide) Start->Activated_Intermediate Activation CC_Coupling C-C Coupled Products (Suzuki Coupling) Activated_Intermediate->CC_Coupling CN_Coupling C-N Coupled Products (Buchwald-Hartwig Amination) Activated_Intermediate->CN_Coupling Activation_Coupling Alcohol This compound Activation Activation (TsCl, MsCl, SOCl₂) Alcohol->Activation Activated_Intermediate Activated Intermediate (R-OTs, R-OMs, R-Cl) Activation->Activated_Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Activated_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (R'₂NH, Pd catalyst, base) Activated_Intermediate->Buchwald CC_Product C-C Coupled Product Suzuki->CC_Product CN_Product C-N Coupled Product Buchwald->CN_Product

Sources

Application Notes and Protocols for High-Throughput Screening with [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole-Pyridine Scaffold in Kinase Inhibition

The pyrazole ring is a significant pharmacophore, integral to numerous FDA-approved drugs for a wide range of diseases, including various cancers.[1][2][3] Its unique chemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in drug design.[4] When fused or linked to a pyridine ring, it forms a "privileged scaffold" that is particularly effective in targeting the ATP-binding site of protein kinases.[5][6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, making them a major focus of drug discovery efforts.[7][8][9]

The compound [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol represents a core structure from which vast chemical libraries can be generated. High-throughput screening (HTS) of such libraries is an essential strategy for identifying novel and potent kinase inhibitors.[10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns using libraries derived from this pyrazole-pyridine scaffold. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and outline a robust system for hit validation.

Library Design and Synthesis: Exploring Chemical Space

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library.[11] For the this compound scaffold, a focused library approach is recommended to efficiently explore the structure-activity relationships (SAR) around a specific kinase or kinase family.[10][12]

The core scaffold presents several points for chemical diversification:

  • The Pyrazole Ring: The methyl group at the 3-position can be substituted with other alkyl or aryl groups to probe interactions within the kinase hinge region.

  • The Pyridine Ring: The methanol group at the 4-position is a key handle for derivatization. It can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, allowing for the introduction of a wide array of substituents through techniques like amide coupling or reductive amination. These modifications can explore interactions with the solvent-exposed regions of the ATP-binding pocket.

  • Aromatic Substitutions: Further modifications can be made to either the pyrazole or pyridine rings to fine-tune the electronic properties and solubility of the compounds.

The synthesis of these derivatives can be achieved through established synthetic protocols. For instance, the core scaffold can be synthesized via condensation reactions, with subsequent modifications to build the desired library.[13][14][15]

High-Throughput Screening: A Multi-Stage Approach

A successful HTS campaign is a multi-step process designed to identify true hits while systematically eliminating false positives.[16] The workflow is designed to be efficient, moving from a broad primary screen to more specific secondary and counter-screens.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter Screens cluster_3 Hit Validation Primary Primary HTS (e.g., Kinase-Glo®) Single concentration (10 µM) Confirmation Confirmation Screen (Same assay as primary) Primary->Confirmation Identifies initial hits DoseResponse Dose-Response (IC50) 8-point curve Confirmation->DoseResponse Confirms activity Orthogonal Orthogonal Assay (e.g., HTRF®) Confirms on-target activity DoseResponse->Orthogonal Prioritizes potent compounds Counter Counter Screens (e.g., Luciferase inhibition) Identifies false positives Orthogonal->Counter Confirms mechanism SAR SAR by Analogs Validates chemical series Counter->SAR Eliminates artifacts

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

This protocol is designed for a primary screen to identify inhibitors of a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[17]

Materials:

  • Target Kinase and its substrate

  • This compound library compounds (10 mM in DMSO)

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at Km concentration for the target kinase)

  • 384-well white, opaque plates

  • Acoustic liquid handler or pintool for compound dispensing

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (10 mM stock) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM. Include appropriate controls:

    • Negative Control: DMSO only (no compound)

    • Positive Control: A known inhibitor of the target kinase.

  • Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_bkgd) / (Signal_neg_ctrl - Signal_bkgd))

Where:

  • Signal_compound is the luminescence from wells with test compounds.

  • Signal_bkgd is the background signal (from wells with no enzyme).

  • Signal_neg_ctrl is the signal from the negative control (DMSO only).

A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable for HTS.

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to a dose-response analysis to determine their potency (IC50). This is typically done using an 8-point, 3-fold serial dilution.

To ensure that the observed activity is not an artifact of the primary assay format, a secondary, orthogonal assay is crucial.[16] Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for this purpose.[8]

Protocol:

The specific protocol will depend on the kinase and the available HTRF® reagents, but the general principle involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. Phosphorylation of the substrate by the kinase leads to a FRET signal. Inhibitors will reduce this signal.

False positives are a common issue in HTS. Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology rather than the target kinase.

Example Counter-Screen: Luciferase Inhibition Assay

Since the primary screen uses a luciferase-based reporter, it is essential to screen for compounds that directly inhibit luciferase.

Protocol:

  • Plate the confirmed hits in a 384-well plate.

  • Add a solution containing a known amount of ATP and the Kinase-Glo® reagent (which contains luciferase).

  • Incubate for 10 minutes and read the luminescence.

  • A significant drop in luminescence indicates direct inhibition of luciferase.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The pyrazole-pyridine scaffold is known to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine moiety of ATP, thus acting as a competitive inhibitor.

Kinase_Inhibition cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition by Pyrazole-Pyridine Compound Kinase Kinase Kinase_ATP_Substrate Kinase-ATP-Substrate Complex Kinase->Kinase_ATP_Substrate + ATP, Substrate Inactive_Kinase Kinase-Inhibitor Complex Kinase->Inactive_Kinase ATP ATP Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase_ATP_Substrate->Phosphorylated_Substrate Phosphotransfer ADP ADP Kinase_ATP_Substrate->ADP Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Downstream Signaling ADP->Kinase Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->Inactive_Kinase Binds to ATP pocket Inactive_Kinase->No_Phosphorylation Blocks ATP Binding

Caption: Competitive inhibition of a kinase by a pyrazole-pyridine compound.

Data Presentation and Hit Validation

The data from the HTS campaign should be carefully tabulated to facilitate analysis and decision-making.

Table 1: Sample HTS Data Summary

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)Orthogonal Assay IC50 (µM)Luciferase Counter-Screen (% Inhibition)Hit Classification
Cmpd-00185.20.250.315.1Validated Hit
Cmpd-00278.91.101.258.3Validated Hit
Cmpd-00392.50.50> 2010.2Assay Artifact
Cmpd-00465.72.502.8075.4False Positive (Luciferase Inhibitor)

Hit validation is a critical final step. It involves not just the confirmation of activity in various assays, but also an initial exploration of the SAR. By synthesizing and testing a small number of analogs of the validated hits, researchers can confirm that the observed activity is due to the specific chemical scaffold and not a random occurrence. This provides confidence in the hit series and a solid foundation for a lead optimization program.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. A well-designed HTS campaign, incorporating robust primary, secondary, and counter-screens, is a powerful approach to unlock the therapeutic potential of libraries based on this scaffold. The protocols and strategies outlined in this document provide a framework for conducting these complex experiments with scientific rigor, ultimately accelerating the journey from a chemical library to a potential clinical candidate.

References

  • Bara, T., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]

  • Bradbury, R. H., & H-L., T. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available at: [Link]

  • Prabhavathy, D., et al. (2014). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PubMed Central. Available at: [Link]

  • Clark, K., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • Miller, J. L. (2006). Recent developments in focused library design: targeting gene-families. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Available at: [Link]

  • Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Chen, H., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Hart, D., & Rich, S. J. (2011). The Design and Application of Target-Focused Compound Libraries. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Clark, D. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate. Available at: [Link]

  • Brown, D. G., & Wobst, H. J. (2021). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bomer, U., & von Ahsen, O. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Wassermann, A. M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Available at: [Link]

  • Sheng, C., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • Wang, Y., et al. (2022). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Hit validation pre HTS. ResearchGate. Available at: [Link]

  • NCIC. (n.d.). A look into NCIC validations - agency responsibilities. NCIC. Available at: [Link]

  • Starova, E. B., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Alam, M. J., & Anton-Pardo, J. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Fayed, E. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • NCATS NIH. (2021). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube. Available at: [Link]

  • Musumeci, F., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Health Action International. (n.d.). Data analysis and interpretation. Health Action International. Available at: [Link]

  • Wang, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

  • Expeditors. (2025). Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. Expeditors. Available at: [Link]

  • Klein, H. E., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. ResearchGate. Available at: [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Available at: [Link]

  • Klein, H. E., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sangani, C. B., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. ResearchGate. Available at: [Link]

  • Egle, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Pyrazolyl-Pyridine Scaffolds in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Heterocyclic compounds, particularly those containing pyrazole and pyridine rings, form the backbone of many commercial pesticides due to their diverse biological activities.[1][2] The pyrazole moiety is a key pharmacophore in a range of fungicides, insecticides, and herbicides, valued for its metabolic stability and ability to interact with various biological targets.[3][4] Similarly, the pyridine ring is a prevalent structural motif in agrochemicals, often enhancing systemic movement in plants and improving the overall efficacy of the active ingredient.[5][6]

The compound [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol represents a strategic combination of these two critical moieties. While specific bioactivity data for this exact molecule is not yet extensively published, its structural components suggest significant potential as a lead compound in agrochemical research and development. This guide provides a comprehensive framework for the initial evaluation of this compound, focusing on its potential applications as a fungicide, insecticide, and herbicide. The protocols outlined herein are designed to be robust, self-validating, and grounded in established methodologies for agrochemical screening.

Hypothesized Mechanisms of Action

Based on the known activities of related pyrazole and pyridine derivatives, several potential mechanisms of action can be postulated for this compound:

  • Fungicidal Activity: Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[7] This leads to a cessation of energy production and eventual cell death.[8] Another possible target is the sterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[9]

  • Insecticidal Activity: Pyrazole insecticides often target the nervous system of insects. A primary mode of action is the antagonism of the GABA (gamma-aminobutyric acid) receptor, leading to hyperexcitation and mortality.[10][11] Some pyrazole derivatives also act as mitochondrial electron transport inhibitors in insects.[12]

  • Herbicidal Activity: Pyridine-based herbicides can exhibit a range of mechanisms. Some act as inhibitors of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis.[13] Inhibition of this enzyme leads to bleaching of the plant tissue and eventual death. Other pyridine derivatives disrupt plant growth by mimicking auxins or inhibiting amino acid synthesis.[14][15]

Experimental Protocols for Bioactivity Screening

The following protocols provide a step-by-step guide for the preliminary screening of this compound for fungicidal, insecticidal, and herbicidal activities.

Protocol 1: In Vitro Antifungal Assay

This protocol outlines the evaluation of the compound's ability to inhibit the mycelial growth of key plant pathogenic fungi.

Objective: To determine the in vitro fungicidal activity of this compound against a panel of economically important plant pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 ppm. A control plate with DMSO alone should also be prepared.

  • Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration 50 (EC₅₀) value through probit analysis.

Data Presentation:

Compound Concentration (ppm)Mycelial Growth Inhibition (%) - B. cinereaMycelial Growth Inhibition (%) - F. graminearumMycelial Growth Inhibition (%) - R. solani
10095.298.192.5
5085.789.381.0
2565.172.560.8
12.548.955.645.3
6.2525.330.122.7
EC₅₀ (ppm) 13.1 10.8 15.4

Experimental Workflow for In Vitro Antifungal Assay

Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (10,000 ppm in DMSO) Dosing Dose PDA with Test Compound Stock->Dosing Media Prepare PDA Medium Media->Dosing Plating Pour Plates Dosing->Plating Inoculation Inoculate with Fungal Plugs Plating->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measure Measure Colony Diameter Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC₅₀ Calculate->EC50

Workflow for the in vitro antifungal screening of the test compound.

Protocol 2: Insecticidal Bioassay

This protocol details a method for assessing the insecticidal activity of the compound against a model insect pest.

Objective: To evaluate the contact and stomach poison activity of this compound against a representative insect pest, such as the diamondback moth (Plutella xylostella).[16]

Materials:

  • This compound

  • Acetone

  • Triton X-100 (as a surfactant)

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Ventilated containers

  • Micro-sprayer

Procedure:

  • Solution Preparation: Prepare a series of test solutions at concentrations of 200, 100, 50, 25, and 12.5 ppm in a 10% acetone-water solution containing 0.1% Triton X-100. A control solution without the test compound should also be prepared.

  • Leaf-Dip Assay (Stomach Poison):

    • Excise cabbage leaf discs (5 cm diameter).

    • Dip each leaf disc into a test solution for 10 seconds and allow to air dry.

    • Place one treated leaf disc into a ventilated container.

    • Introduce 10 third-instar larvae into each container.

    • Replicate each treatment three times.

  • Topical Application (Contact Poison):

    • Apply 0.5 µL of each test solution to the dorsal thorax of each third-instar larva.

    • Place the treated larvae in a petri dish with an untreated cabbage leaf disc.

    • Replicate each treatment three times with 10 larvae per replicate.

  • Incubation: Maintain the containers at 25 ± 1°C and 60-70% relative humidity with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment.

  • Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC₅₀ (Lethal Concentration 50) value using probit analysis.

Data Presentation:

Compound Concentration (ppm)Mortality (%) - Leaf-Dip (48h)Mortality (%) - Topical (48h)
20010096.7
10090.083.3
5073.366.7
2550.043.3
12.526.720.0
LC₅₀ (ppm) 25.0 38.5

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay cluster_stomach Stomach Poison Assay cluster_contact Contact Poison Assay Prep Prepare Test Solutions (in Acetone/Water/Triton X-100) LeafDip Dip Cabbage Leaf Discs Prep->LeafDip Topical Topical Application to Larvae Prep->Topical Dry Air Dry Leaves LeafDip->Dry Infest_S Introduce Larvae Dry->Infest_S Incubate Incubate at 25°C Infest_S->Incubate Transfer Transfer to Petri Dish with Untreated Leaf Topical->Transfer Transfer->Incubate Record Record Mortality (24, 48, 72h) Incubate->Record Analyze Calculate LC₅₀ Record->Analyze HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Compound This compound Compound->HPPD Inhibition Plastoquinone Plastoquinone (Essential for Carotenoid Biosynthesis) HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Photo-oxidation & Bleaching Symptoms Chlorophyll->Bleaching Absence leads to

A potential mechanism of herbicidal action via HPPD inhibition.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial agrochemical screening of this compound. The inherent biological potential of its pyrazole and pyridine components strongly suggests that this compound is a promising candidate for further investigation. P[1]ositive results in any of these primary screens would warrant more detailed studies, including dose-response analysis on a wider range of pests or pathogens, investigation of the precise mode of action, and structural optimization to enhance potency and selectivity. The systematic application of these methodologies will enable a thorough evaluation of this novel compound's potential to contribute to the next generation of crop protection agents.

References

  • ACS Publications. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • ACS Publications. (n.d.). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry.
  • PubMed. (n.d.). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives.
  • ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • OUCI. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New….
  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • Semantic Scholar. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • Google Patents. (n.d.). Pyrazole fungicide composition.
  • PubMed. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity.
  • NIH. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • ScienceDirect. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • ResearchGate. (2025). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
  • ResearchGate. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • NIH. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • ACS Publications. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR.
  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.

Sources

Topic: Strategic Fluorescent Labeling of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol for Advanced Biological Imaging and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The conjugation of fluorescent reporters to small molecules is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and tracking of compounds in biological systems.[] This guide provides a detailed framework for the fluorescent labeling of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, a heterocyclic compound representative of scaffolds found in contemporary medicinal chemistry.[2] The primary chemical handle on this molecule is a primary alcohol, which is not amenable to direct reaction with the most common amine-reactive fluorophores.[3][4] Therefore, this document outlines two robust protocols: the direct conjugation using an isocyanate-functionalized fluorophore to form a stable carbamate linkage, and a versatile two-step method involving the activation of the alcohol followed by reaction with an amine-functionalized dye. We further detail the essential methods for the characterization of the final fluorescent conjugate and discuss its potential applications in cellular imaging and target engagement studies.

Introduction: The Rationale for Labeling Heterocyclic Alcohols

Heterocyclic scaffolds, such as the pyrazolyl-pyridine core, are privileged structures in drug development, appearing in a wide range of biologically active agents.[2][5] The ability to fluorescently tag such molecules provides a powerful tool for understanding their mechanism of action, cellular distribution, metabolism, and target engagement.[][6] Unlike molecules with primary amines or thiols, this compound possesses a primary hydroxyl group as its most accessible point for modification. While hydroxyl groups are abundant in biological systems, their lower nucleophilicity compared to amines requires specific chemical strategies for efficient and stable fluorescent labeling.[3][7]

This guide provides the theoretical basis and practical, step-by-step instructions to overcome this challenge, transforming the non-fluorescent parent molecule into a highly versatile fluorescent probe for biological research.

Principle of the Method: Chemistry of Hydroxyl-Directed Labeling

The core challenge is to form a stable, covalent bond between the terminal hydroxyl group of the target molecule and a reactive fluorophore. We present two primary strategies to achieve this.

Strategy A: Direct Carbamate Formation

This is the most direct approach. An isocyanate-functionalized fluorophore reacts directly with the hydroxyl group to form a highly stable carbamate bond. This reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive isocyanate group.

Strategy B: Two-Step Activation and Nucleophilic Substitution

This strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. The activated intermediate is then readily displaced by a nucleophilic group on the fluorophore, such as a primary amine, to form a stable secondary amine linkage. This method offers flexibility in the choice of fluorophore, as amine-reactive dyes are widely available.

Below is a logical workflow for the successful labeling and validation of the target molecule.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Characterization & Validation mol Target Molecule This compound reagents Select & Prepare Fluorophore & Reagents mol->reagents protocol Execute Labeling Protocol (e.g., Isocyanate Reaction) reagents->protocol monitor Monitor Progress (TLC/LC-MS) protocol->monitor In-process control purify Purify Conjugate (Column Chromatography) monitor->purify mass_spec Mass Spectrometry (Confirm Mass) purify->mass_spec QC Steps spectroscopy UV-Vis & Fluorescence Spectroscopy mass_spec->spectroscopy QC Steps hplc Assess Purity (HPLC) spectroscopy->hplc QC Steps result Validated Fluorescent Probe hplc->result

Caption: General workflow for fluorescent labeling and validation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Labeling with Isocyanate-Functionalized Fluorophore

This protocol is preferred for its simplicity and the formation of a highly stable conjugate. It uses a fluorophore such as fluorescein isothiocyanate (FITC) or a rhodamine isocyanate derivative.

Materials and Reagents:

  • This compound

  • Fluorescein isothiocyanate (FITC) or similar isocyanate/isothiocyanate dye

  • Anhydrous Dimethylformamide (DMF)[4]

  • Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) as a catalyst

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography mobile phase

Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mg of this compound in 2 mL of anhydrous DMF.

  • Fluorophore Addition: To this solution, add 1.2 molar equivalents of the isocyanate-functionalized fluorophore (e.g., FITC).

  • Catalysis: Add a catalytic amount (1-2 drops) of triethylamine (TEA) or DBTDL. The use of a catalyst is crucial for driving the reaction with the less nucleophilic alcohol.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as many fluorophores are photolabile.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is 5-10% methanol in dichloromethane. The product spot should be fluorescent under a UV lamp and have a different Rf value than the starting materials.

  • Workup: Once the reaction is complete, remove the DMF under reduced pressure (high vacuum).

  • Purification: Purify the crude residue by silica gel column chromatography. The appropriate mobile phase will depend on the fluorophore used but a gradient of ethyl acetate in hexanes or methanol in DCM is a good starting point. Collect the fluorescent fractions corresponding to the desired product.

  • Final Product: Evaporate the solvent from the pure fractions to yield the fluorescently labeled conjugate. Store the final product dissolved in an anhydrous solvent (e.g., DMSO) at -20°C, protected from light.

G Molecule Pyrazolyl-Pyridine-CH2OH Plus1 + Molecule->Plus1 Fluorophore O=C=N-Fluorophore Plus1->Fluorophore Arrow -> Fluorophore->Arrow Product Pyrazolyl-Pyridine-CH2-O-C(=O)-NH-Fluorophore (Stable Carbamate Linkage) Arrow->Product Catalyst Catalyst (TEA) Anhydrous DMF Arrow->Catalyst

Caption: Reaction of the target alcohol with an isocyanate dye.

Protocol 2: Two-Step Activation and Labeling with Amine-Fluorophore

This protocol offers greater flexibility as a vast library of amine-functionalized fluorophores is commercially available.

Materials and Reagents:

  • All reagents from Protocol 1, except the isocyanate dye.

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Amine-functionalized fluorophore (e.g., an Alexa Fluor or Cy dye amine)

  • Anhydrous Acetonitrile (ACN)

Procedure:

Step A: Activation of the Hydroxyl Group

  • Setup: In a flame-dried flask under nitrogen, dissolve 10 mg of this compound in 2 mL of anhydrous pyridine or DCM with 3 equivalents of TEA.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add 1.5 molar equivalents of p-toluenesulfonyl chloride (TsCl).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the tosylated intermediate by TLC.

  • Isolation: Once complete, quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent. The crude tosylated intermediate is often used directly in the next step without further purification.

Step B: Nucleophilic Substitution with Amine-Fluorophore

  • Setup: Dissolve the crude tosylated intermediate from Step A in 2 mL of anhydrous acetonitrile (ACN).

  • Fluorophore Addition: Add 1.5 molar equivalents of the amine-functionalized fluorophore and 3 molar equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, protected from light.

  • Purification: After cooling to room temperature, purify the final conjugate directly by preparative HPLC or silica gel column chromatography as described in Protocol 1.

Characterization of the Fluorescent Conjugate

Successful synthesis must be confirmed with rigorous analytical validation.

Parameter Method Expected Result Purpose
Identity High-Resolution Mass Spectrometry (HRMS)Observed mass matches the calculated exact mass of the conjugate.Confirms covalent attachment of one fluorophore to the target molecule.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak (>95% purity) at the fluorophore's detection wavelength.Ensures the sample is free from unconjugated dye and starting material.
Absorption UV-Visible SpectroscopyTwo absorption maxima are expected: one corresponding to the pyrazolyl-pyridine core and one characteristic of the fluorophore.[9]Confirms the presence of both moieties in the final product.
Emission Fluorescence SpectroscopyMeasurement of excitation and emission maxima (λ_ex / λ_em) and quantum yield (Φ).[10]Provides the key photophysical properties required for imaging applications.[9]

Potential Applications

The successfully synthesized fluorescent probe is a valuable tool for a variety of research applications:

  • Cellular Imaging: The probe can be used to visualize the uptake, distribution, and localization of the parent compound within living cells using fluorescence or confocal microscopy.[]

  • High-Content Screening (HCS): In drug discovery, the probe can be used in automated imaging screens to identify factors that alter its cellular localization or accumulation, providing insights into its mechanism of action or potential off-target effects.[10][11]

  • Target Engagement Studies: If the parent molecule is known to bind a specific protein, fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays can be developed to quantify target binding in vitro or in cell lysates.[9]

  • Pharmacokinetic (PK) Studies: The probe enables real-time tracking of the compound's distribution in vivo in animal models, offering a safer alternative to radioactive labeling.[]

Troubleshooting

Problem Possible Cause Suggested Solution
No or Low Reaction Yield Inactive reagents; insufficient catalysis; non-optimal solvent or temperature.Use freshly opened anhydrous solvents. For Protocol 1, ensure the catalyst is active. For Protocol 2, try a stronger base or higher temperature for the substitution step.
Multiple Fluorescent Products Reaction with other nucleophilic sites on the fluorophore; degradation of the fluorophore.Ensure the reaction is protected from light. Confirm the structure of the starting fluorophore. Optimize purification to separate closely related species.
Hydrolysis of Reagents Presence of water in the reaction.Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).
Fluorescence Quenching Aggregation of the final product at high concentrations; incompatible solvent.Characterize photophysical properties in a range of solvents and at dilute concentrations. Ensure the final product is fully dissolved.

References

  • MDPI. Types of Fluorophores and Labeling Techniques: Essential Tools for Imaging and Analysis. [Link]

  • Lavis, L. D., & Raines, R. T. (2014). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. ACS Chemical Biology. [Link]

  • Wikipedia. Fluorophore. [Link]

  • Zhang, Y., et al. (2018). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS Chemical Neuroscience. [Link]

  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. [Link]

  • ACS Publications. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. [Link]

  • PubMed. 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. [Link]

  • ACS Publications. Approaches to Nanoparticle Labeling: A Review of Fluorescent, Radiological, and Metallic Techniques. [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

  • ResearchGate. Fluorescence detection of hydroxyl radicals. [Link]

  • MDPI. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [Link]

  • Semantics Scholar. [Fluorescence label of alcohols and amines with pyrene-1-carbonyl fluoride]. [Link]

  • PubMed Central. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Link]

  • National Institutes of Health. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. [Link]

  • National Institutes of Health. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. [Link]

  • National Institutes of Health. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • HETEROCYCLES. EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

  • National Institutes of Health. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The typical synthetic route involves the preparation of a key intermediate, 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde, followed by its reduction to the target alcohol.

Problem 1: Low or No Yield of the Final Product, this compound

Question: My final reduction step resulted in a very low yield. Thin-layer chromatography (TLC) analysis shows a significant amount of the starting aldehyde remains. What went wrong?

Answer: This is a common issue often related to the activity of the reducing agent or the reaction conditions. The reduction of an aromatic aldehyde to an alcohol using sodium borohydride (NaBH₄) is typically efficient, but several factors can hinder its performance.

Causality and Solution:

  • Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄. An older, partially hydrolyzed reagent will have significantly reduced activity.

  • Insufficient Equivalents: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) of NaBH₄ to ensure the reaction goes to completion.

  • Solvent System: The choice of solvent is critical. While NaBH₄ is effective in alcohols like methanol or ethanol, its reactivity is modulated by the solvent. A combination of THF and methanol is often effective for reducing aromatic esters and aldehydes[1]. The methanol acts not just as a solvent but also as a proton source to facilitate the reduction.

  • Temperature: This reduction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction, followed by warming to room temperature to ensure completion[1]. If the reaction is kept too cold, it may proceed very slowly or stall.

Recommended Protocol for Reduction:

  • Dissolve the 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde intermediate in a suitable solvent such as methanol or a mixture of THF/methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to control the initial effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Perform an aqueous workup to quench the excess NaBH₄ and extract the product.

Problem 2: Formation of Multiple Products and Purification Difficulties

Question: My crude ¹H NMR spectrum shows multiple unexpected signals, and I'm struggling to isolate the pure product by column chromatography. What are these impurities and how can I avoid them?

Answer: The formation of side products can originate from either the initial synthesis of the pyrazolyl-pyridine core or the final reduction step.

Causality and Solution:

  • Regioisomer Formation: If the pyrazole ring is formed from an unsymmetrical 1,3-dicarbonyl precursor, two different regioisomers can be produced.[2] For the synthesis of the 3-methyl-1H-pyrazolyl moiety, care must be taken to use a precursor that directs the desired regioselectivity.

  • Side Reactions of the Pyridine Ring: Pyridine N-oxides can be intermediates in some synthetic routes. If these are subjected to rearrangement reactions (like the Boekelheide reaction), side products can form.[3] Careful control of temperature and reagent stoichiometry is crucial to minimize these competing pathways.[3]

  • Incomplete Reaction: As discussed in Problem 1, unreacted starting material is a common impurity.

  • Purification Strategy: The target molecule is polar due to the alcohol group and nitrogen atoms.

    • Chromatography: Use a polar stationary phase (silica gel) and a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (~1%) to the eluent can help reduce tailing on the silica gel by neutralizing acidic sites.

    • Crystallization/Salt Formation: If the product is an oil or difficult to purify via chromatography, consider converting it to a hydrochloride (HCl) salt.[4] This often produces a stable, crystalline solid that is easier to purify by recrystallization. A patent for purifying pyrazole derivatives describes forming acid addition salts to facilitate separation by crystallization.[5]

Troubleshooting Decision Tree

G start Low Yield or Impure Product tlc Analyze Crude Reaction Mixture by TLC/LCMS start->tlc sub_node_1 Major Spot is Starting Material tlc->sub_node_1 Incomplete Reaction sub_node_2 Multiple Spots Observed tlc->sub_node_2 Side Products Formed sol_1a Check Reducing Agent Quality (Use Fresh NaBH₄) sub_node_1->sol_1a sol_1b Increase Equivalents of NaBH₄ (1.5-2.0 eq) sub_node_1->sol_1b sol_1c Allow Reaction to Warm to RT and Run Longer sub_node_1->sol_1c sol_2a Review Pyrazole Synthesis Step for Regioisomers sub_node_2->sol_2a sol_2b Optimize Temperature Control to Minimize Side Reactions sub_node_2->sol_2b sol_2c Optimize Purification (e.g., different solvent system, salt formation) sub_node_2->sol_2c

Caption: A decision tree for troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for this compound?

A1: A robust and common approach is a two-stage synthesis. The first stage involves creating the pyrazolyl-pyridine core with a functional handle at the 4-position, followed by a reduction in the second stage.

Recommended Synthetic Workflow:

G A Stage 1: Heterocycle Formation Intermediate Intermediate: 2-(3-methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde A->Intermediate Yields B Stage 2: Functional Group Reduction Final Final Product: This compound B->Final Yields sub_A1 React 2-hydrazinopyridine derivative with a 1,3-dicarbonyl compound (e.g., acetylacetone derivative) to form the pyrazole ring. sub_A2 OR: Perform Vilsmeier-Haack reaction on a suitable hydrazone precursor to generate the aldehyde directly. [6][7] Intermediate->B Proceeds to sub_B1 Reduce the aldehyde using a selective reducing agent like Sodium Borohydride (NaBH₄). [1]

Sources

Technical Support Center: Purification of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with purifying this heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: I'm having difficulty separating my target compound from a closely eluting impurity during column chromatography. What can I do?

Answer:

A closely eluting impurity is a common challenge, often due to a structurally similar compound, such as a regioisomer, which can form during synthesis.[1] To improve separation, you can modify your chromatographic conditions in several ways:

  • Solvent System Optimization: A systematic approach to altering the mobile phase is crucial.

    • Decrease the Elution Strength: If you are using a gradient of ethyl acetate in hexanes, try a shallower gradient. For instance, instead of a 0-50% gradient, attempt a 0-30% gradient over a larger column volume.[2] This can increase the resolution between your target compound and the impurity.

    • Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation. For nitrogen-containing heterocyclic compounds, small amounts of an alcohol (like methanol) or a more polar aprotic solvent (like dichloromethane) can significantly change the interactions with the silica gel.[3] Start by adding 1-2% of methanol to your ethyl acetate/hexane mobile phase.

  • Stationary Phase Variation: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): The basic nature of the pyridine and pyrazole rings may cause tailing on acidic silica gel. Alumina can sometimes provide a different selectivity profile and better peak shape for such compounds.

    • Reverse-Phase Chromatography: If the impurity has a different lipophilicity, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water with a pH modifier (e.g., formic acid or ammonium hydroxide) can be highly effective.[4]

  • Sample Loading Technique: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. A general rule of thumb is to load 1-5% of the silica gel weight.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of impurities, a solvent with a boiling point higher than the compound's melting point, or rapid cooling.[5] Here are several strategies to induce crystallization:

  • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly. Then, transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of the pure, solid compound, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]

  • Solvent System Adjustment:

    • Add an Anti-Solvent: If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until it becomes slightly turbid. Then, add a drop or two of the primary solvent to redissolve the oil and allow it to stand. Common solvent/anti-solvent pairs for compounds like this include ethanol/water or dichloromethane/hexane.[5][6]

  • Re-dissolve and Dilute: If a significant amount of oil has formed, you may need to heat the solution to re-dissolve the oil, add a slightly larger volume of the hot solvent to reduce the supersaturation, and then cool it down again, very slowly.[5]

Question 3: My yield is very low after column chromatography. What are the likely causes and how can I improve it?

Answer:

Low recovery from column chromatography can be frustrating. The primary causes are often related to the compound's interaction with the stationary phase or issues with the elution process.

  • Irreversible Adsorption on Silica Gel: The basic nitrogen atoms in the pyridine and pyrazole rings can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and product loss.

    • Solution: Deactivate the silica gel by adding 1-2% of a base, such as triethylamine or pyridine, to your mobile phase. This will cap the acidic sites and reduce strong adsorption, improving recovery.

  • Improper Solvent Polarity: If the mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Perform a thorough TLC analysis with various solvent systems before running the column to identify the optimal mobile phase that gives your product an Rf value between 0.2 and 0.4.

  • Product Degradation: Although less common for this specific molecule under standard conditions, some compounds can degrade on silica gel.

    • Solution: If you suspect degradation, minimize the time the compound is on the column by using a slightly more polar solvent system to speed up the elution or by using a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for recrystallization of this compound?

A1: For a compound with both polar (hydroxyl, pyridine, pyrazole) and non-polar (methyl, aromatic rings) functionalities, a range of solvents should be screened. Good starting points include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.

  • Mixed Solvent Systems: Dichloromethane/hexane, ethyl acetate/hexane, and ethanol/water.[5][6] The ideal system will dissolve the compound when hot but result in low solubility when cool.

Q2: What are the typical starting conditions for flash column chromatography for this compound?

A2: Based on the polarity of this compound, a good starting point for flash column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. Begin with a TLC analysis to determine the optimal solvent ratio. A common starting gradient for a compound of this nature is 10% to 60% ethyl acetate in hexanes.[2] If streaking is observed on the TLC plate, consider adding 1% triethylamine to the mobile phase.

Q3: How can I identify common impurities in my sample?

A3: Common impurities often arise from the synthetic route. These can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: For example, isomers where the pyrazole ring is attached at a different nitrogen atom or the substituents are in different positions.[1]

  • By-products: From side reactions occurring during the synthesis.[7] Techniques such as LC-MS and NMR spectroscopy are invaluable for identifying these impurities.[8] Comparing the spectra of your purified product to a reference standard is the most definitive method.

Q4: What are the recommended storage conditions for the purified this compound?

A4: As a solid, the compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation from moisture and light. If it is in solution, storage at low temperatures (-20°C) is recommended, and for long-term storage, it should be under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot and show low solubility when cool.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

Below is a workflow to guide your purification strategy when encountering common issues.

Purification_Troubleshooting start Impure Product tlc TLC Analysis start->tlc multiple_spots Multiple Spots tlc->multiple_spots Spots are well-separated streaking Streaking/Tailing tlc->streaking Spots are not well-defined single_spot Single Spot (but other issues) tlc->single_spot Clean TLC but issues persist column_chrom Optimize Column Chromatography - Adjust solvent gradient - Try different solvent system multiple_spots->column_chrom add_base Add Base to Mobile Phase (e.g., 1% Triethylamine) streaking->add_base recrystallization Attempt Recrystallization single_spot->recrystallization column_chrom->recrystallization Post-column cleanup oiling_out Oiling Out recrystallization->oiling_out Fails low_recovery Low Recovery recrystallization->low_recovery Works, but poor yield success Pure Crystals recrystallization->success Succeeds oil_solutions Troubleshoot Oiling Out: - Slow cooling - Scratch flask - Add seed crystal - Adjust solvent system oiling_out->oil_solutions recovery_solutions Address Low Recovery: - Minimize hot solvent volume - Ensure complete cooling low_recovery->recovery_solutions oil_solutions->recrystallization recovery_solutions->recrystallization

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

  • Titov, A. A., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. Available at: [Link]

  • Fray, M. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 11(52), 32883-32889. Available at: [Link]

  • Ojwach, S. O., et al. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1190. Available at: [Link]

  • Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4949. Available at: [Link]

  • Kostenko, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. Available at: [Link]

  • Fu, Y., et al. (2013). 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridin-1-ium sulfate methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o689–o690. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports, 12(1), 16428. Available at: [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3326. Available at: [Link]

  • Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
  • Global Substance Registration System. (n.d.). (2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHANOL HYDROCHLORIDE. Retrieved from [Link]

  • Resnick, L., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters, 12(11), 1737–1744. Available at: [Link]

  • Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(2), 778-780.
  • Jana, A., et al. (2022). N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. Chemical Science, 13(10), 2916-2923. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1269–1275. Available at: [Link]

  • Jolevi, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3353–3363. Available at: [Link]

  • Nemec, I., et al. (2015). Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), m269–m270. Available at: [Link]

  • Scott, J. S., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][9][10]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AZD5423): A Potent and Selective Inhaled p38α MAP Kinase Inhibitor. Journal of Medicinal Chemistry, 59(3), 960–976. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Brito, F. C. F., et al. (2021). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • Samet, A. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1493. Available at: [Link]

Sources

Technical Support Center: Synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important heterocyclic building block. We will dissect the common synthetic routes, anticipate potential side reactions, and provide actionable troubleshooting strategies to improve yield, purity, and reproducibility.

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science, often used in the development of novel kinase inhibitors and other pharmacologically active agents. Its synthesis typically involves two key transformations: the N-arylation of 3-methylpyrazole onto a pyridine scaffold and the subsequent manipulation of a functional group at the C4 position of the pyridine ring to yield the final hydroxymethyl moiety. While seemingly straightforward, each step presents unique challenges that can lead to complex product mixtures and low yields. This guide provides in-depth, experience-driven solutions to the most common issues encountered in the lab.

Overview of the Primary Synthetic Pathway

The most common and convergent synthetic approach begins with the coupling of 3-methylpyrazole with a suitable 2-halopyridine, followed by reduction of a C4-ester or aldehyde.

Synthetic_Pathway A 3-Methylpyrazole I1 Methyl 2-(3-methyl-1H-pyrazol-1-yl)isonicotinate A->I1  Step 1: N-Arylation (SNA_r or Pd/Cu-catalyzed) B Methyl 2-chloroisonicotinate B->I1  Step 1: N-Arylation (SNA_r or Pd/Cu-catalyzed) C Reducing Agent (e.g., LiBH4, NaBH4) P [2-(3-methyl-1H-pyrazol-1-yl) pyridin-4-yl]methanol C->P Step 2: Reduction I1->P Step 2: Reduction

Caption: Common two-step synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by the synthetic step where the issue is most likely to occur.

Part 1: The N-Arylation Reaction

The coupling of 3-methylpyrazole with a 2-halopyridine (e.g., 2-chloropyridine-4-carboxylate) is the most critical and often problematic step. The primary challenges are poor conversion, hydrodehalogenation, and, most importantly, lack of regioselectivity.

Q1: I'm getting a mixture of N1 and N2 pyrazole isomers. How do I improve selectivity for the desired N1 product, [2-(3-methyl-1H-pyrazol-1-yl)pyridine]?

This is the most frequently encountered problem. 3-Methylpyrazole is unsymmetrical and can be arylated at either the N1 or N2 position, leading to constitutional isomers that are often difficult to separate chromatographically.

Isomer_Formation sub 3-Methylpyrazole + 2-Halopyridine prod1 Desired N1 Isomer [2-(3-methyl-1H-pyrazol-1-yl)...] sub->prod1 Favored Pathway (Steric Hindrance) prod2 Undesired N2 Isomer [2-(5-methyl-1H-pyrazol-1-yl)...] sub->prod2 Competing Pathway

Caption: Competing N1 vs. N2 arylation pathways.

Root Cause Analysis: The regioselectivity of pyrazole N-arylation is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions.

  • Steric Effects: The methyl group at the C3 position of the pyrazole sterically hinders the adjacent N2 position. Therefore, reactions that are sensitive to steric bulk will preferentially form the N1-arylated product.

  • Electronic Effects: The N1 position is generally considered more electron-rich and nucleophilic, but this can be modulated by the solvent and the nature of the counter-ion if a pyrazole salt is formed in situ.

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationRecommended Conditions
Base Selection A strong, bulky base (like NaOtBu or KOtBu) can deprotonate the pyrazole, but the resulting bulky tert-butoxide ion pair may sterically block the N2 position, favoring attack at N1. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can lead to high N1 selectivity, especially in polar aprotic solvents.[1]Starting Point: K₂CO₃ or Cs₂CO₃ in DMSO or DMF. Alternative: NaOtBu in an aprotic solvent like dioxane or toluene for palladium-catalyzed reactions.
Catalyst/Method SNAr: Nucleophilic Aromatic Substitution is highly sensitive to sterics. Using a highly electron-deficient pyridine (e.g., with a -CO₂Me or -NO₂ group) and a non-coordinating base often provides good N1 selectivity. Metal Catalysis: Copper-catalyzed (Ullmann-type) and Palladium-catalyzed (Buchwald-Hartwig) reactions can both be tuned for regioselectivity.[2][3] For palladium catalysis, bulky phosphine ligands are crucial as they increase the steric demand around the metal center, which in turn favors approach to the less hindered N1 position of the pyrazole.[4][5][6]SNAr: 2-chloro or 2-fluoropyridine derivative, K₂CO₃, DMSO, 100-140 °C. Buchwald-Hartwig: Pd₂(dba)₃ or a Pd-precatalyst, a bulky biarylphosphine ligand (e.g., tBuBrettPhos, RuPhos), NaOtBu, Toluene or Dioxane, 80-110 °C.[6][7]
Solvent Choice Polar aprotic solvents like DMSO and DMF can stabilize the charged intermediates in SNAr reactions and have been shown to promote high N1 selectivity.[1] For metal-catalyzed reactions, less polar solvents like toluene or dioxane are standard.SNAr: DMSO. Metal-Catalyzed: Toluene or 1,4-Dioxane.
Q2: My SNAr or Buchwald-Hartwig reaction is showing low or no conversion. What are the primary causes?

Low conversion is a common hurdle, especially when using less reactive 2-chloropyridines.

Root Cause Analysis & Troubleshooting Steps:

  • For SNAr Reactions:

    • Insufficient Electrophilicity: The C2 position of the pyridine ring must be sufficiently electron-deficient to be attacked by the pyrazole. If your pyridine only has weakly deactivating or activating groups, the SNAr reaction will be slow. The reaction works best with strongly electron-withdrawing groups (like -NO₂, -CN, -CO₂R) at the C4 or C6 positions.[8]

    • Leaving Group: Fluorine is a better leaving group than chlorine in SNAr on electron-deficient rings. If possible, using the 2-fluoropyridine analogue can dramatically increase the reaction rate.[9]

    • Temperature: SNAr reactions on heteroaromatics often require high temperatures (120-160 °C). Ensure your reaction is heated sufficiently.

    • Water Contamination: Ensure reagents and solvent (especially DMSO/DMF) are anhydrous. Water can compete as a nucleophile and interfere with the base.

  • For Buchwald-Hartwig Reactions:

    • Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[7]

    • Ligand Choice: Aryl chlorides are significantly less reactive than bromides or iodides in oxidative addition.[7] Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) which are specifically designed to facilitate the challenging C-Cl bond activation.[7]

    • Palladium Source: Use a reliable palladium source. Pre-catalysts (like G3 or G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[7]

    • Base Purity: The base, typically NaOtBu, must be anhydrous and high-purity. Old or poorly stored base can be less effective.

Q3: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine starting material. How can I suppress this side reaction?

This is a known side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupled.[7]

Root Cause Analysis: Hydrodehalogenation often occurs when the reductive elimination step to form the C-N bond is slow relative to competing pathways. This can be caused by an ill-suited ligand, trace amounts of water, or a base that can act as a hydride source.

Mitigation Strategies:

  • Optimize the Ligand: The choice of ligand is critical. Some ligands are more prone to promoting side reactions. Screening a panel of bulky biarylphosphine ligands is often the best approach.

  • Use Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for the hydrodehalogenation pathway.

  • Amine Stoichiometry: Using a slight excess of the pyrazole (e.g., 1.1-1.3 equivalents) can help push the equilibrium towards the desired C-N coupling.[7]

Part 2: Reduction of the C4-Functional Group

Once the pyrazolylpyridine core is assembled, the final step is typically the reduction of a C4-ester or C4-aldehyde to the target primary alcohol.

Q4: My reduction of the methyl 2-(...)-isonicotinate intermediate is sluggish or incomplete. What can I do?

Root Cause Analysis: While esters are readily reduced, the reactivity can be influenced by the choice of reducing agent and the overall molecule's solubility and steric environment.

Troubleshooting & Optimization:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): Generally too weak to reduce esters efficiently. It is, however, the reagent of choice for reducing a C4-aldehyde.

    • Lithium Borohydride (LiBH₄): An excellent choice for this transformation. It is stronger than NaBH₄ and effectively reduces esters but is milder and more chemoselective than LiAlH₄. It is typically used in solvents like THF or Ether.

    • Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent for this purpose. However, it requires a strictly anhydrous setup and a more complex aqueous workup procedure (e.g., Fieser workup with Na₂SO₄·10H₂O or sequential addition of H₂O, NaOH, and H₂O).

  • Solubility: Ensure your starting ester is fully dissolved in the reaction solvent (typically THF or Dioxane) before adding the reducing agent. Gentle warming can help if solubility is an issue.

  • Temperature: While many reductions are started at 0 °C for safety, they often need to be warmed to room temperature or gently refluxed to go to completion. Monitor the reaction by TLC or LC-MS.

Protocols for Key Methodologies
Protocol 1: Regioselective SNAr for N1-Arylation

This protocol is optimized for selectivity based on steric hindrance.

  • To a dry round-bottom flask under an inert atmosphere (N₂), add methyl 2-chloroisonicotinate (1.0 eq), 3-methylpyrazole (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 2.5 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction typically takes 12-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the N1 isomer.

Protocol 2: Reduction of C4-Ester with LiBH₄

This is a reliable method for the final reduction step.

  • Dissolve the starting ester, methyl 2-(3-methyl-1H-pyrazol-1-yl)isonicotinate (1.0 eq), in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride (LiBH₄, 2.0-3.0 eq, e.g., 2.0 M in THF) dropwise. Caution: Gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target alcohol. Further purification by chromatography or recrystallization may be necessary.

References
  • Buchwald, S. L., & Hartwig, J. F. (2000s).
  • Bateman, J. M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles. Chemistry – A European Journal, 28(4). [4]

  • Onodera, S., et al. (2019). A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][2]

  • Kim, I., et al. (2020). Synthesis of Substituted Pyridines via Radical Addition to 1,4-Dihydropyridines. Organic Letters, 22(22), 8730-8734.

  • Institut Pasteur. (2010). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link][6]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link][8]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of novel chemical entities. Compounds containing heterocyclic ring systems, such as pyrazole and pyridine derivatives, often exhibit poor aqueous solubility, complicating their evaluation in biological assays.[1][2][3] This guide provides a systematic approach to troubleshoot and overcome solubility issues specifically for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, a compound representative of this chemical class. The principles and protocols outlined here are designed to ensure accurate and reproducible results in your in vitro experiments.

Compound Profile: this compound
Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard choice in drug discovery.[6][8]

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly transferred to an aqueous solution where its solubility is much lower.[9] The abrupt change in solvent polarity causes the compound to crash out of solution.[9] To mitigate this, a stepwise dilution protocol is recommended. Additionally, ensuring the final DMSO concentration in your assay is low (typically <0.5%) is critical, as higher concentrations can be toxic to cells or interfere with assay components.[6]

Q3: Are there alternatives if my compound is still not soluble enough even with careful dilution from a DMSO stock?

A3: Yes, several strategies can be employed. These include screening a panel of co-solvents, using surfactants, or employing cyclodextrins to enhance aqueous solubility.[10][11] The choice of method depends on the specific compound and the tolerance of your assay system to these excipients.

Q4: How do I control for the effects of the solvent or other excipients in my assay?

A4: It is essential to include a "vehicle control" in all experiments.[12] This control should contain the same final concentration of DMSO and any other co-solvents or excipients used to dissolve the test compound, but without the compound itself. This allows you to distinguish the effects of the compound from those of the formulation components.

Troubleshooting Guide: A Tiered Approach to Solubilization

This section provides a step-by-step guide to systematically address the solubility challenges of this compound.

Tier 1: The DMSO-First Approach

This initial approach is the most common and straightforward method for preparing compound solutions for in vitro assays.

Issue: Immediate precipitation of the compound upon dilution of a 100% DMSO stock solution into an aqueous buffer.

Underlying Cause: The compound's solubility limit is exceeded in the final aqueous environment. The percentage of the organic co-solvent (DMSO) is too low to maintain solubility at the desired final concentration.[13]

Protocol 1: Preparation and Serial Dilution of a DMSO Stock Solution

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but caution should be exercised as heat can degrade some compounds.[5][6]

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

  • Serial Dilution in 100% DMSO:

    • To create a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first.[14] This ensures that when you make the final dilution into your assay buffer, the DMSO concentration remains constant across all compound concentrations.[12][14]

    • For example, to create a 2-fold dilution series, add a specific volume of 100% DMSO to a series of tubes. Then, transfer an equal volume from your highest concentration stock to the first tube, mix well, and continue this process for the subsequent tubes.[6]

  • Final Dilution into Aqueous Buffer:

    • Add a small volume of each DMSO-diluted stock into your final assay buffer (e.g., 1 µL of stock into 999 µL of buffer for a 0.1% final DMSO concentration).[14][15]

    • Mix immediately and thoroughly upon addition.

Tier 2: Co-Solvent Screening

If precipitation persists, the use of additional water-miscible organic solvents, or "co-solvents," can help maintain solubility.[2][11]

Issue: Compound precipitates even with careful dilution from a 100% DMSO stock.

Underlying Cause: The polarity of the final solution is still too high for the compound to remain dissolved. Co-solvents can reduce the overall polarity of the solvent mixture, enhancing the solubility of hydrophobic compounds.[11]

Protocol 2: Co-Solvent Solubility Screen

  • Prepare Co-Solvent Stocks: Prepare aqueous solutions of various pharmaceutically acceptable co-solvents.

  • Screening:

    • In small, clear tubes, add your compound (from the 100% DMSO stock) to different co-solvent solutions.

    • Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

    • A successful co-solvent will keep the compound in solution at the desired final concentration.

Table 1: Common Co-Solvents for In Vitro Assays

Co-SolventTypical Starting Concentration in Final AssayNotes
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.[16][17]
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated by cells; can impact the activity of metabolic enzymes.[18][19][20]
Propylene Glycol (PG)1-5%Often used in formulations, but can have cytotoxic effects.[16]

Always verify the compatibility of the co-solvent with your specific assay system and include appropriate vehicle controls.

Tier 3: Advanced Solubilization Techniques

For highly insoluble compounds, more advanced methods may be necessary.

Issue: The compound remains insoluble even with co-solvents, or the required co-solvent concentration interferes with the assay.

Underlying Cause: The compound has extremely low aqueous solubility, requiring a more robust solubilization mechanism.

Option 1: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[21][22]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are non-ionic surfactants frequently used.

  • Considerations: Surfactants can interfere with biological assays, particularly those involving proteins or cell membranes.[16][23] It is crucial to determine the lowest effective concentration and to test for any effects of the surfactant alone on the assay. The Hydrophilic-Lipophilic Balance (HLB) value helps determine the suitability of a surfactant for a particular application.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic molecule within their cavity, thereby increasing its water solubility and stability.[24][25][26][27][28]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher solubility and lower toxicity compared to parent β-cyclodextrin.

  • Mechanism: The formation of an inclusion complex effectively "hides" the hydrophobic drug from the aqueous environment, making the complex as a whole water-soluble.[24]

Protocol 3: Basic Cyclodextrin Formulation

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Add the compound (from a concentrated DMSO stock) to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., for 1-2 hours at room temperature).

  • Visually inspect for any precipitation before use in the assay.

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.

Solubility_Workflow start Start: Compound Solubility Issue stock_prep Prepare 10mM Stock in 100% DMSO start->stock_prep dilute_aq Dilute to Final Conc. in Aqueous Buffer stock_prep->dilute_aq check_sol Precipitation? dilute_aq->check_sol success Success: Proceed with Assay check_sol->success No troubleshoot Troubleshooting Required check_sol->troubleshoot Yes cosolvent Tier 2: Co-Solvent Screen (Ethanol, PEG 400) troubleshoot->cosolvent check_sol2 Soluble & Assay Compatible? cosolvent->check_sol2 check_sol2->success Yes advanced Tier 3: Advanced Methods (Surfactants, Cyclodextrins) check_sol2->advanced No check_sol3 Soluble & Assay Compatible? advanced->check_sol3 check_sol3->success Yes reformulate Consider Compound Resynthesis/Modification check_sol3->reformulate No

Caption: Decision tree for troubleshooting compound solubility.

Final Considerations: Assay Integrity

When using any solubilizing agent, it is paramount to consider its potential impact on the biological assay itself.

  • Enzyme Assays: High concentrations of organic solvents or surfactants can denature proteins or interfere with enzyme kinetics.[29][30] Always include a vehicle control to assess any inhibitory or activating effects of the formulation.

  • Cell-Based Assays: The primary concern is cytotoxicity.[16] Determine the maximum tolerable concentration of your final formulation (vehicle) on the cell line being used via a simple viability assay (e.g., MTT or resazurin).

  • Excipient-Metabolism Interactions: Be aware that some excipients, like PEG 400, can inhibit metabolic enzymes (e.g., CYPs or UGTs), which may be relevant if you are studying drug metabolism.[18][31]

By following a systematic, tiered approach and including the appropriate controls, researchers can successfully overcome the solubility challenges posed by compounds like this compound and generate reliable, high-quality data.

References
  • Popielec, A., Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Popielec, A., Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. ResearchGate. [Link]

  • Sareen, S., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Di, L., Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Various Authors. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Various Authors. (2024). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. [Link]

  • Khatun, B. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]

  • Reddit User Discussion. (2023). DMSO vs. DMF for biological testing. Reddit. [Link]

  • Various Authors. (2011). Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • S., J.R. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution?. Wyzant Ask An Expert. [Link]

  • Al-Hilal, A. A., et al. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. MDPI. [Link]

  • Licklider, L., et al. (2003). An inline QC method for determining serial dilution performance of DMSO-based systems. PubMed. [Link]

  • Various Authors. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. [Link]

  • Liu, R., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. [Link]

  • El-Gaby, M. S. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar. [Link]

  • Liu, Y., et al. (2023). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. PMC - NIH. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ebrahimi, S. S., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Alshehri, S., et al. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega. [Link]

  • Oliveira, G., et al. (1998). Effects of polyethylene glycol on stability of alpha-chymotrypsin in aqueous ethanol solvent. Applied Biochemistry and Biotechnology. [Link]

  • PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. [Link]

  • Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC - NIH. [Link]

  • Yoshioka, S., et al. (n.d.). Effect of Polymer Excipients on the Enzyme Activity. Amanote Research. [Link]

  • Various Authors. (2024). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Lorenz, T., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. [Link]

  • Various Authors. (2024). Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin. ResearchGate. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Patel, J., et al. (2016). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - NIH. [Link]

  • Lavan, M., Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Tajber, L., et al. (2017). Effect of ethanol as a co-solvent on the aerosol performance and stability of spray-dried lysozyme. PubMed. [Link]

  • Moss, D. W. (1974). Enzyme kinetics and its relevance to enzyme assay. PMC - NIH. [Link]

  • BioTech Notes. (n.d.). Investigating Enzyme Kinetics and Their Applications in Biotechnology. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analysis of this compound, specifically focusing on the interpretation of Nuclear Magnetic Resonance (NMR) spectra. Our goal is to provide you with the expertise and in-depth technical insights needed to ensure the integrity of your experimental results.

I. Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl-pyrazolyl group and a hydroxymethyl group. Its chemical structure dictates a specific NMR fingerprint, which is crucial for its identification and purity assessment. Understanding the expected NMR spectrum is the first step in troubleshooting any unexpected peaks.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR peak assignments, the following diagram illustrates the chemical structure and a standard atom numbering scheme for this compound.

Caption: Chemical structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the anticipated chemical shifts for the target compound in a common NMR solvent like CDCl₃. These values serve as a baseline for identifying deviations in your experimental data.

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H6' (Pyridine)~8.5d1H
H3' (Pyridine)~8.2s1H
H5' (Pyridine)~7.2d1H
H5 (Pyrazole)~7.7d1H
H4 (Pyrazole)~6.4d1H
-CH₂OH~4.8s2H
-OHVariablebr s1H
-CH₃ (Pyrazole)~2.4s3H

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (ppm)
C2' (Pyridine)~152
C4' (Pyridine)~150
C6' (Pyridine)~148
C3 (Pyrazole)~142
C5 (Pyrazole)~130
C3' (Pyridine)~118
C5' (Pyridine)~112
C4 (Pyrazole)~108
-CH₂OH~63
-CH₃ (Pyrazole)~14

II. Troubleshooting Guide: Unexpected NMR Peaks

This section addresses specific problems you might encounter with your NMR spectrum and provides a systematic approach to diagnose and resolve them.

Problem 1: I see peaks that don't correspond to my target molecule.

The presence of unexpected signals is a common issue and can arise from several sources. A logical, step-by-step investigation is key to identifying the contaminant.

troubleshooting_workflow start Unexpected Peak(s) in NMR Spectrum check_solvent Step 1: Identify Residual Solvent & Water Peaks start->check_solvent check_sm Step 2: Check for Unreacted Starting Materials check_solvent->check_sm If peaks remain unidentified check_isomers Step 3: Consider Regioisomers check_sm->check_isomers If peaks remain unidentified check_side_products Step 4: Evaluate Potential Side-Products check_isomers->check_side_products If peaks remain unidentified purify Step 5: Purify Sample check_side_products->purify Impurity identified end Clean NMR Spectrum purify->end

Caption: A logical workflow for systematically troubleshooting unexpected NMR peaks.

Step 1: Identify Residual Solvent and Water Peaks

Before attributing extra peaks to impurities from your reaction, always rule out common laboratory solvents.

  • Action: Compare the chemical shifts of the unknown peaks to established tables of residual solvent peaks in your deuterated solvent.[1][2][3][4][5]

  • Causality: Deuterated solvents are never 100% isotopically pure and will always show a residual peak.[5] Additionally, solvents used during your reaction or purification (e.g., ethyl acetate, dichloromethane, methanol) can be difficult to remove completely and are a frequent source of extraneous peaks.[6] Water is also a common contaminant in NMR solvents.[6]

Table 3: Common Residual Solvent ¹H NMR Peaks (in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Methanol3.49s
Toluene7.27-7.17, 2.36m, s
Water~1.56br s
Step 2: Check for Unreacted Starting Materials

If the unexpected peaks are not from solvents, the next logical step is to consider unreacted starting materials.

  • Action: Obtain the NMR spectra of your starting materials and compare them to the spectrum of your product mixture.

  • Causality: Incomplete reactions will result in the presence of starting materials in your final product. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[7][8][9][10] For the target molecule, key precursors could include a substituted pyridine and 3-methyl-1H-pyrazole.

Step 3: Consider Regioisomers

The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.

  • Action: Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the connectivity and spatial relationships of the substituents.

  • Causality: When an unsymmetrical 1,3-dicarbonyl equivalent reacts with a hydrazine, two different regioisomeric pyrazoles can be formed.[8][11][12][13] In the case of this compound, a potential regioisomer would be [2-(5-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. The chemical shifts of the pyrazole protons and the methyl group would be different for this isomer.

Step 4: Evaluate Potential Side-Products

Undesired side reactions can introduce impurities into your final product.

  • Action: Consider the reaction conditions and potential side reactions such as oxidation, hydrolysis, or N-oxidation.

  • Causality:

    • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if the reaction is exposed to air or oxidizing agents.[14][15][16] The presence of an aldehyde proton (~9-10 ppm) or a broad carboxylic acid proton (>10 ppm) in the ¹H NMR would be indicative of this.

    • Hydrolysis: If your synthesis involved an ester intermediate that was subsequently reduced, incomplete reduction or hydrolysis of the ester could be a source of impurity.[17][18][19][20]

    • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, particularly if strong oxidizing agents are used.[21][22][23][24] This would lead to significant changes in the chemical shifts of the pyridine protons.

Problem 2: My peaks are broad.

Broad peaks in an NMR spectrum can obscure important coupling information and make interpretation difficult.

  • Possible Causes & Solutions:

    • Poor Shimming: The magnetic field homogeneity may not be optimized. Solution: Reshim the spectrometer.[25]

    • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Solution: Dilute your sample.[6]

    • Insoluble Material: The presence of insoluble particles in your NMR tube will disrupt the magnetic field homogeneity. Solution: Filter your sample through a small plug of cotton or glass wool into a clean NMR tube.

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Solution: Treat your sample with a chelating agent like EDTA and refilter, or repurify the sample.

    • Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale, such as the -OH proton, will often appear as broad signals.[6] Solution: A D₂O shake can confirm the presence of an exchangeable proton; the peak will disappear from the spectrum.[6]

III. FAQs: Frequently Asked Questions

Q1: I see an unexpected peak around 8.2 ppm. What could it be?

An unexpected peak in this region could be the H3' proton of the pyridine ring of the target molecule, but if you have an additional signal here, it could be indicative of pyridine N-oxide formation.[21][23] The electron-withdrawing N-oxide group would deshield the adjacent protons.

Q2: My integration values are not correct. What should I do?

First, ensure that the peaks you are integrating are fully relaxed. This can be achieved by increasing the relaxation delay (d1) in your NMR acquisition parameters. If the issue persists, it is likely due to the presence of an impurity that has overlapping signals with your product peaks. In this case, further purification is necessary.

Q3: How can I confirm the identity of an impurity?

The most definitive way is to isolate the impurity and characterize it separately. If that is not feasible, spiking your sample with a small amount of the suspected impurity and observing an increase in the intensity of the corresponding peaks in the NMR spectrum is a strong indicator. 2D NMR experiments (COSY, HSQC, HMBC) can also help to piece together the structure of the unknown component.

IV. Experimental Protocol: Purification by Column Chromatography

If impurities are identified, column chromatography is a standard method for purification.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Appropriate solvents for the mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • Wet the column with the least polar solvent mixture you will use for the elution.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elute the Column:

    • Begin eluting with a low polarity mobile phase (e.g., 100% hexanes or dichloromethane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Confirm Purity:

    • Acquire a new NMR spectrum of the purified material to confirm the absence of the previously identified impurities.

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from

  • ResearchGate. (2025). Hydrolysis of Fatty Esters in DCM/Methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. Retrieved from [Link]

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5937.

  • ResearchGate. (2025). Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry.

  • Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives.

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from

  • YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 645–653.

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794.

  • ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.

  • Reddit. (2024, November 21). Any less-known tips on solving NMR problems? Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 65-102.

  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.

  • YouTube. (2020, September 24). Unknown Organic Spectra Experiment Part 3, Unknowns B-H. Retrieved from [Link]

  • PubMed. (n.d.). Reaction mechanism of melatonin oxidation by reactive oxygen species in vitro. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504.

  • SciSpace. (n.d.). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • ACS Publications. (2017). Correlation Method for Conversion Determination of Biodiesel Obtained from Different Alcohols by 1H NMR Spectroscopy. Energy & Fuels, 31(4), 4093–4099.

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • Baran Lab. (2012, June 9). Pyridine N-Oxides.

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.

  • ACS Publications. (n.d.). Synthesis of pyridine and dihydropyridine derivatives by regio- and stereoselective addition to N-activated pyridines.

  • ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds.

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of using this compound in biological assays. Given that this specific molecule is not extensively characterized in public literature, this guide draws upon established principles for compounds sharing its core chemical scaffold, the pyrazolopyridine moiety. This structure is a well-established pharmacophore, particularly in the realm of kinase inhibition.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher in drug discovery or chemical biology might encounter. Our goal is to equip you with the foundational knowledge and experimental frameworks necessary to anticipate, identify, and mitigate potential off-target effects, thereby ensuring the integrity and validity of your research findings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the likely biological target class of this compound?

Based on its core structure, this compound belongs to the pyrazolopyridine family of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors.[1][2][3] Pyrazolopyridines often function as ATP mimetics, binding to the hinge region of the kinase catalytic domain, which is a common strategy for achieving potent inhibition.[2] Several FDA-approved drugs and clinical candidates for cancer therapy, such as selpercatinib and glumetinib, are built upon this core.[1][2]

Beyond kinase inhibition, pyrazole and its derivatives have been reported to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[4][5][6][7] Therefore, while a kinase is the most probable target, other enzyme classes or receptors should not be entirely ruled out without experimental evidence.

Q2: I'm observing high levels of cytotoxicity in my cell-based assay at concentrations where I expect specific target inhibition. Could this be an off-target effect?

Yes, this is a classic scenario that may indicate off-target activity. While your primary target inhibition might contribute to cell death in some contexts (e.g., oncology models), broad-spectrum cytotoxicity can arise from several sources:

  • Inhibition of Essential Kinases: The compound may be inhibiting kinases essential for cell survival, such as those in critical pro-survival signaling pathways (e.g., AKT, ERK). Due to the conserved nature of the ATP-binding pocket across the human kinome, even inhibitors designed to be specific can interact with dozens of other kinases.

  • Mitochondrial Toxicity: The compound could be interfering with mitochondrial function, leading to a breakdown in cellular energy production and the initiation of apoptosis.

  • Disruption of Other Cellular Processes: As pyrazole-containing compounds have a wide array of documented biological effects, your molecule could be impacting other vital cellular machinery.[4]

To dissect this, it is crucial to compare the cytotoxic IC50 value with the biochemical IC50 for your primary target. A significant discrepancy, where the cytotoxicity occurs at concentrations much lower than, or very close to, the target IC50, warrants a deeper investigation into off-target effects.

Q3: My compound shows potent activity in a biochemical assay but has weak or no effect in a cell-based assay. What could be the issue?

This is a common challenge in drug discovery and can be attributed to several factors unrelated to off-target effects, but which should be ruled out first:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

If these factors are ruled out, it is possible that in the complex cellular environment, the biological context of your target is different. For instance, the target protein might be part of a larger complex that sterically hinders compound binding, or downstream signaling pathways may have compensatory mechanisms that overcome the inhibition of your primary target.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting for specific experimental issues, complete with step-by-step protocols to help you validate your observations.

Scenario 1: Unexpected Phenotype or Contradictory Results

You are studying a specific signaling pathway, and treatment with this compound produces a cellular phenotype that is inconsistent with the known function of your primary target.

G start Unexpected Phenotype Observed q1 Is the on-target IC50 significantly lower than the phenotypic EC50? start->q1 a1_yes Phenotype may be on-target. Consider downstream effects or non-canonical target functions. q1->a1_yes Yes a1_no High probability of off-target effect. q1->a1_no No step1 Step 1: Validate Target Engagement in Cells (e.g., CETSA) a1_no->step1 q2 Does the compound engage the primary target at relevant concentrations? step1->q2 a2_yes On-target engagement confirmed. Proceed to off-target profiling. q2->a2_yes Yes a2_no Lack of target engagement. Re-evaluate cell permeability or assay conditions. q2->a2_no No step2 Step 2: Broad Kinase Profiling a2_yes->step2 q3 Does the screen reveal potent off-target kinases? step2->q3 a3_yes Identify off-target(s). Validate their role in the observed phenotype using orthogonal tools (e.g., siRNA, other inhibitors). q3->a3_yes Yes a3_no Off-target is likely not a kinase. Consider broader profiling (e.g., chemoproteomics). q3->a3_no No

CETSA is a powerful method to verify that your compound binds to its intended target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

  • Cells expressing the target protein.

  • This compound.

  • DMSO (vehicle control).

  • PBS and appropriate lysis buffer with protease inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Compound Treatment: Treat cultured cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

Expected Outcome: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a rightward shift in the melting curve. This confirms target engagement in the cell.

To identify potential off-target kinases, a broad screening panel is the most effective approach. This is typically performed as a service by specialized contract research organizations (CROs).

Conceptual Workflow:

  • Compound Submission: Provide the CRO with a sample of this compound at a specified concentration (typically 1-10 µM).

  • Assay Performance: The CRO will test your compound against a large panel of purified kinases (e.g., the 468-kinase panel at Eurofins/DiscoverX). The assay typically measures the remaining kinase activity after incubation with your compound.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase in the panel. Potent off-targets are identified as those with high inhibition percentages.

Interpreting the Data: Pay close attention to kinases that are inhibited by >80-90% at the screening concentration. These are your primary off-target candidates. You can then use resources like KEGG or Reactome to determine if these kinases are involved in pathways that could explain your observed phenotype.

Scenario 2: Characterizing the Selectivity Profile

You have confirmed on-target activity and now wish to proactively characterize the selectivity of your compound to build a more complete biological profile.

G start Compound with Confirmed On-Target Activity step1 Primary Screen: Broad Kinase Panel (e.g., at 10 µM) start->step1 q1 Identify hits with >80% inhibition step1->q1 step2 Secondary Screen: Dose-Response (IC50) Determination for primary hits q1->step2 q2 Calculate IC50 values for on-target and off-target kinases step2->q2 step3 Data Analysis & Visualization q2->step3 a3 Generate Selectivity Table (See Table 1) step3->a3

Once you have IC50 values for your primary target and key off-targets, summarize the data in a table for clear comparison.

Table 1: Hypothetical Selectivity Profile for this compound

Target KinaseBiochemical IC50 (nM)Cellular EC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target X 15100-
Off-Target A350200023.3
Off-Target B1200>1000080.0
Off-Target C855005.7
  • Interpretation: In this hypothetical example, Off-Target C is the most significant concern due to its low selectivity ratio. This means that at concentrations needed to fully inhibit the primary target in cells, you are also likely to be significantly inhibiting Off-Target C.

Part 3: Final Recommendations

  • Embrace Orthogonal Approaches: Never rely on a single assay. Validate key findings using structurally unrelated inhibitors for your primary target, or by using genetic approaches like siRNA or CRISPR to knock down the target protein. If the phenotype is recapitulated, it is more likely to be on-target.

  • Document and Disclose: A thorough characterization of your compound's selectivity, even if it reveals off-target effects, is a hallmark of rigorous science. This information is invaluable for the interpretation of your data and for anyone else who may use this compound in the future.

  • Consider the Scaffold's History: The pyrazolopyridine scaffold is a powerful tool, but its prevalence in kinase inhibitor design means that a degree of off-target activity on other kinases should be anticipated.[1][2][3][8] Proactive profiling is not just troubleshooting; it is a necessary component of responsible chemical biology.

By systematically applying these principles and protocols, researchers using this compound can build a robust and reliable dataset, confidently distinguishing on-target biology from confounding off-target effects.

References

  • Gomaa, M. A.-m. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2090. [Link]

  • Zafar, H., Channar, P. A., Saeed, A., Shehzadi, S. A., Raza, H., & Lecka, J. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Structural Chemistry, 35(4), 1639-1658. [Link]

  • Shah, S., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2133-2140. [Link]

  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12941-12961. [Link]

  • Carrasco, E., Padrón-García, J. A., Ravelo, Á. G., Estévez-Braun, A., & Piar, B. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. Pharmaceuticals, 16(3), 464. [Link]

  • Gomaa, M. A.-m., & Ali, M. M. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2020(2), M1129. [Link]

  • Tan, C.-X., Liu, Y.-J., & Chen, J.-W. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

  • Hassanzadeh-Afruzi, F., Amiri-Khamakani, Z., Saeidirad, M., Salehi, M. M., Taheri-Ledari, R., & Maleki, A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10834-10846. [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • Du, Z., Li, Y., Wang, Z., Yang, C., & Wang, M. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. In PubChem. Retrieved January 19, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. M., & El-Gazzar, M. G. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(22), 5024. [Link]

  • Bong, Y. K., Choy, K. W., Lim, S., Chen, H., Le, T., Gregory, K. J., ... & Pouwer, R. H. (2024). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Ben-ammar, A., Z excepto, S., Z excepto, A., Z excepto, B., & Z excepto, B. (2020). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 811-824. [Link]

  • Zhang, Y., Wu, S., Li, Y., Zhang, Y., & Dai, X. (2021). Design, synthesis and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Serafim, R. A. M., G-Sá, J. M., & de Almeida, J. F. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(5), 709. [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]

  • Al-Tel, T. H. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(5), 2377. [Link]

  • Patel, A., & Shah, D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(1), 470-474. [Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing and mitigating the in vitro cytotoxicity of the novel compound [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol (hereafter referred to as "PPM"). As researchers exploring the therapeutic potential of new chemical entities, encountering unexpected cytotoxicity is a common yet significant challenge. This document provides a structured, in-depth framework for troubleshooting, characterizing, and strategically mitigating the cytotoxic effects of PPM in your cell-based assays. Our goal is to empower you to distinguish between compound-specific, mechanism-based toxicity and experimental artifacts, thereby enabling a more accurate evaluation of PPM's intended biological activity.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the underlying causality of experimental choices, provide validated protocols, and offer data interpretation strategies to ensure the integrity of your results.

Section 1: First-Pass Troubleshooting: Is the Observed Cytotoxicity an Experimental Artifact?

Before investigating complex biological mechanisms, it is crucial to rule out common experimental variables that can mimic or exacerbate compound toxicity.

Q1: My initial screening shows high cytotoxicity with PPM. How can I be sure this is a real biological effect and not an issue with my assay or compound handling?

A1: This is the most critical first question. Several factors can lead to false-positive cytotoxicity readings.

  • Assay Interference: Colorimetric assays like the MTT assay rely on cellular metabolic activity to reduce a tetrazolium salt into a colored formazan product.[1][2] If PPM itself can chemically reduce the MTT reagent, it will give a false reading of high viability. Conversely, if PPM inhibits mitochondrial dehydrogenases without killing the cell, it can falsely appear cytotoxic.[2]

    • Validation Protocol: Run a "cell-free" control. Add PPM to culture medium in a well without cells, then perform the MTT assay.[3] If you see a color change, the compound is directly reducing the reagent. In this case, switch to an orthogonal assay that measures a different parameter, such as a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity.[4][5]

  • Solvent Toxicity: PPM is likely dissolved in a solvent like DMSO. While generally safe at low concentrations, final DMSO concentrations exceeding 0.5% can induce cytotoxicity independently of the compound.[3]

    • Validation Protocol: Always include a "vehicle control" in your experiment. This control should contain cells treated with the same final concentration of DMSO (or other solvent) as your highest PPM concentration.[6] If the vehicle control shows significant cell death, you must reduce the final solvent concentration.

  • Compound Solubility & Aggregation: If PPM is not fully soluble in your culture medium at the tested concentrations, it can form precipitates or aggregates. These aggregates can cause physical stress to cells or interfere with assay readouts, leading to inaccurate cytotoxicity data.

    • Validation Protocol: Visually inspect the culture wells under a microscope after adding PPM. Look for precipitates. If observed, you may need to revise your formulation using a different solvent system or reduce the working concentration to below the compound's solubility limit.

Section 2: Characterizing the Cytotoxic Mechanism of PPM

Once you have confirmed that the observed cytotoxicity is a genuine biological effect, the next step is to understand how the compound is affecting the cells. This knowledge is key to designing effective mitigation strategies.

Q2: I've ruled out experimental artifacts. What is the first step to understanding the mechanism of PPM-induced cell death?

A2: The first and most fundamental distinction to make is between two major forms of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury). This can be effectively determined using Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry.

  • Apoptosis: Characterized by intact cell membranes but externalization of phosphatidylserine. These cells will be Annexin V positive and PI negative .

  • Necrosis/Late Apoptosis: Characterized by loss of membrane integrity. These cells will be Annexin V positive and PI positive .

Understanding this distinction is crucial. Apoptosis is an active, energy-dependent process that can often be modulated, whereas necrosis suggests more severe, direct damage to the cell membrane.

Q3: My results suggest PPM is inducing apoptosis. What are the likely upstream molecular drivers for a pyrazole-pyridine compound?

A3: Heterocyclic compounds like PPM, which contain both pyrazole and pyridine rings, have several potential mechanisms of action that can converge on apoptosis.[7][8] Two highly probable mechanisms are metabolic activation and induction of oxidative stress.

  • Metabolic Activation: The pyrazole and pyridine rings can be metabolized by intracellular enzymes, particularly the Cytochrome P450 (CYP) family.[9][10] This metabolic process can sometimes generate reactive metabolites that are more toxic than the parent compound.[9][11] These reactive intermediates can form adducts with DNA or proteins, triggering a DNA damage response and subsequent apoptosis.[12]

  • Oxidative Stress: Many cytotoxic compounds induce an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[13] This can be a consequence of metabolic activation or direct interaction with mitochondria. Pyrazole-based compounds have been noted to induce oxidative stress.[14] Excess ROS damages lipids, proteins, and DNA, leading to mitochondrial dysfunction and the activation of apoptotic pathways.[15]

Logical Workflow for Mechanism Investigation

The following diagram illustrates a systematic approach to dissecting the cytotoxic mechanism of PPM.

G A Confirmed PPM Cytotoxicity (Viability Assay) B Differentiate Cell Death Mode (Annexin V / PI Staining) A->B Characterize C1 Result: Apoptosis (Annexin V+ / PI-) B->C1 Primary Finding C2 Result: Necrosis (Annexin V+ / PI+) B->C2 Alternative D Investigate Upstream Cause C1->D E1 Hypothesis 1: Metabolic Activation D->E1 E2 Hypothesis 2: Oxidative Stress D->E2 F1 Test: Co-treat with Pan-CYP Inhibitor (e.g., 1-ABT) E1->F1 F2 Test: Measure ROS Levels (e.g., DCFDA Assay) E2->F2 G1 Outcome: Cytotoxicity Rescued? F1->G1 Evaluate G2 Outcome: ROS Levels Elevated? F2->G2 Evaluate

Caption: Workflow for investigating the mechanism of PPM cytotoxicity.

Section 3: Strategic Mitigation Protocols

Based on the mechanistic insights gained in Section 2, you can now apply targeted strategies to mitigate PPM's cytotoxicity. This is particularly useful if you need to study the compound's non-cytotoxic effects at higher concentrations.

Q4: My experiments confirm that PPM is causing apoptosis via oxidative stress. How can I specifically block this effect to study its primary target?

A4: Co-treatment with an antioxidant is the most direct strategy. N-acetylcysteine (NAC) is an excellent choice. NAC is a precursor to glutathione (GSH), one of the cell's most important endogenous antioxidants.[13][16][17] By replenishing the cellular pool of GSH, NAC can effectively neutralize ROS and mitigate downstream apoptotic signaling.[15][18]

Protocol: Mitigating PPM Cytotoxicity with N-acetylcysteine (NAC)
  • Preparation: Prepare a 1M stock solution of NAC in sterile water and adjust the pH to 7.4 with NaOH. Filter-sterilize and store at -20°C.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined previously and allow them to adhere overnight.

  • Co-treatment:

    • Pre-treat one set of wells with a final concentration of 1-5 mM NAC for 1-2 hours before adding PPM.

    • In another set, add the NAC and PPM simultaneously.

  • Controls: Include wells with:

    • Cells + Medium only (Negative Control)

    • Cells + PPM only (Positive Cytotoxicity Control)

    • Cells + NAC only (NAC Toxicity Control)

    • Cells + Vehicle Control

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • Analysis: Perform your validated cell viability assay (e.g., LDH release or a fluorescence-based assay).

Data Interpretation:

Treatment GroupExpected % ViabilityInterpretation
PPM Only~50% (example)Baseline cytotoxicity of PPM.
NAC Only95-100%NAC is not toxic at the used concentration.
PPM + NAC>80%Successful mitigation. Confirms ROS-mediated cytotoxicity.
PPM + NAC~50%Mitigation failed. ROS is not the primary mechanism.

Q5: What if my results point towards apoptosis, but NAC doesn't rescue the cells?

A5: If oxidative stress is not the primary driver, you can use a broader approach by inhibiting the core machinery of apoptosis itself. The most common tool for this is a pan-caspase inhibitor. Z-VAD-FMK is a cell-permeable, irreversible inhibitor of most caspases, the key effector enzymes in the apoptotic cascade.[19][20][21]

By blocking caspases, you can prevent the execution phase of apoptosis, allowing you to study upstream events or other biological effects of PPM.[22][23] It is important to note that this does not remove the initial toxic stimulus; it only blocks the cell's programmed response to it.

Protocol: Inhibiting PPM-Induced Apoptosis with Z-VAD-FMK
  • Preparation: Z-VAD-FMK is typically supplied as a 20-50 mM stock in DMSO.

  • Cell Seeding: Seed cells as described previously.

  • Co-treatment: Pre-treat cells with a final concentration of 20-50 µM Z-VAD-FMK for 1-2 hours before adding PPM.[19][20]

  • Controls: Include all necessary controls, including a Z-VAD-FMK only group to ensure it is not affecting the cells' baseline health.

  • Incubation & Analysis: Incubate for the desired period and assess cell viability. You can also perform western blots for cleaved PARP or cleaved Caspase-3 to confirm the inhibition of the apoptotic pathway.

Section 4: Advanced Considerations & FAQs

Q: Could the cytotoxicity of PPM be specific to certain cell lines?

A: Absolutely. Cell line-specific toxicity is common and provides valuable mechanistic clues. For example, if PPM is toxic to liver-derived HepG2 cells but not to kidney-derived HEK293 cells, it could suggest that liver-specific CYP enzymes (like CYP1A2 or CYP3A4) are responsible for metabolizing PPM into a toxic byproduct.[12] Testing PPM across a panel of cell lines from different tissues is a powerful strategy to probe its metabolic liabilities.

Q: My viability assay results are inconsistent across replicates. What are the common causes?

A: High variability often points to technical issues.[3] Key factors include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.

  • Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and media components, altering cell growth.[1][4] To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.[1]

  • Inadequate Reagent Mixing: Ensure gentle but thorough mixing after adding assay reagents.

Q: How do I distinguish between a cytotoxic effect (cell killing) and a cytostatic effect (inhibition of proliferation)?

A: This is a critical distinction. A standard endpoint viability assay measures the number of viable cells at the end of the experiment. A lower number could mean cells were killed or that they simply stopped dividing while the control cells continued to grow. To differentiate, you must count the cells at the beginning (T=0) and at the end of the experiment.

  • Cytotoxic: The final cell count is lower than the initial (T=0) cell count.

  • Cytostatic: The final cell count is similar to the initial count, but significantly lower than the vehicle-treated control group.[4]

Hypothetical Pathway of PPM-Induced Cytotoxicity

This diagram illustrates a potential mechanism by which PPM could induce apoptosis, integrating the concepts of metabolic activation and oxidative stress.

G cluster_cell Hepatocyte (Example) PPM PPM (Parent Compound) CYP Cytochrome P450 (e.g., CYP1A2) PPM->CYP Metabolism Metabolite Reactive Metabolite (e.g., N-oxide) CYP->Metabolite Mito Mitochondrion Metabolite->Mito Induces Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage Bax Bax/Bak Activation Damage->Bax Bax->Mito Permeabilization Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential bioactivation pathway for PPM leading to apoptosis.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH).
  • Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. Oxford Academic.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC).
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI.
  • Cytochrome P450 activation of arylamines and heterocyclic amines. National Institutes of Health (NIH).
  • CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. Annual Reviews.
  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. National Institutes of Health (NIH).
  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. National Center for Biotechnology Information (PMC).
  • Relationship between Content and Activity of Cytochrome P450 and Induction of Heterocyclic Amine DNA Adducts in Human Liver Samples In vivo and In vitro. American Association for Cancer Research (AACR).
  • Pan Caspase fmk Inhibitor Z-VAD. R&D Systems.
  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. ResearchGate.
  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. PubliRES.
  • In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. National Center for Biotechnology Information (PMC).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.
  • Caspase Inhibitor Z-VAD-FMK. Promega Corporation.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT).
  • Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. National Center for Biotechnology Information (PMC).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NIH).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program.
  • Oxidative Stress and Inflammation in Hepatic Diseases: Therapeutic Possibilities of N-Acetylcysteine. MDPI.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. National Institutes of Health (NIH).
  • The effect of N-acetyl cysteine on oxidative stress and apoptosis in the liver tissue of rats exposed to cadmium. National Institutes of Health (NIH).
  • Technical Support Center: Managing Compound Cytotoxicity in Cell-Based Assays. Benchchem.
  • How to minimize SAR407899 cytotoxicity in cell culture. Benchchem.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting. Sigma-Aldrich.
  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE.
  • Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. National Center for Biotechnology Information (PMC).
  • HEALTH EFFECTS - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NIH).

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Benchmarking Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and favorable drug-like properties.[1][2] This has led to its incorporation into numerous small molecule kinase inhibitors, with several gaining FDA approval for treating a range of diseases, particularly cancer.[3] This guide provides an in-depth, objective comparison of the performance of various pyrazole-based kinase inhibitors, supported by experimental data.

While this guide aims to be comprehensive, it is important to note that for the specific compound, [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, there is a lack of publicly available data regarding its kinase inhibitory activity. Therefore, we will broaden our scope to compare well-characterized pyrazole-containing compounds, including the closely related pyrazolopyridines, that have demonstrated significant activity against various kinase targets.

The Pyrazole Core: A Versatile Scaffold for Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[1] Furthermore, the substituent positions on the pyrazole ring allow for fine-tuning of selectivity and potency, enabling the development of highly targeted therapies.[2][4]

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of a selection of pyrazole-based kinase inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds, with lower values indicating higher potency.

InhibitorPrimary Kinase Target(s)IC50 ValuesTherapeutic Area
Ruxolitinib JAK1, JAK2~3 nMMyelofibrosis, Polycythemia Vera[1]
Afuresertib Akt11.3 nMOncology[5]
Asciminib Bcr-Abl0.5 nMChronic Myeloid Leukemia[5]
BIRB 796 (Doramapimod) p38 MAP KinasePotent inhibitorInflammatory Diseases[6][7]
Compound 3f JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nMOncology[8]
Compound 15y TBK10.2 nMImmuno-oncology, Inflammation[4]
Encorafenib B-Raf (V600E)Potent inhibitorMelanoma[3]
Crizotinib ALK, c-MetPotent inhibitorNon-Small Cell Lung Cancer[3]

Signaling Pathways and Mechanisms of Action

Pyrazole-based inhibitors target critical nodes in signaling pathways that are frequently dysregulated in cancer and inflammatory diseases. Understanding these pathways is crucial for appreciating the therapeutic rationale behind kinase inhibition.

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling, which regulates immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[8] Ruxolitinib and other pyrazole-based JAK inhibitors act by competing with ATP for binding to the catalytic domain of JAKs, thereby blocking downstream STAT phosphorylation and signaling.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P dimer STAT Dimer STAT_P->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene Activation ruxolitinib Ruxolitinib ruxolitinib->JAK Inhibition Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis a1 Compound Synthesis & Purification a2 Biochemical Kinase Assay (e.g., Z'-LYTE™) a1->a2 a3 IC50 Determination a2->a3 b2 Cell Proliferation Assay (e.g., MTT) a3->b2 Lead Compound Selection b1 Cell Line Culture b1->b2 b3 GI50/IC50 Determination b2->b3

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the design of potent and selective kinase inhibitors. The examples discussed in this guide highlight the broad applicability of this chemical class against a diverse range of kinase targets implicated in various diseases. While a direct comparison involving this compound is not currently possible due to a lack of data, the comparative analysis of other pyrazole-based inhibitors provides a strong foundation for understanding their therapeutic potential and the experimental approaches used to validate their activity. Future research may elucidate the biological activity of this compound and its potential place within the landscape of pyrazole kinase inhibitors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (URL: [Link])

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. (URL: [Link])

  • Full article: Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online. (URL: [Link])

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (URL: [Link])

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. (URL: [Link])

  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [Link])

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors - ResearchGate. (URL: [Link])

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - NIH. (URL: [Link])

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Request PDF - ResearchGate. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (URL: [Link])

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (URL: [Link])

  • Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed. (URL: [Link])

  • Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - Taylor & Francis Online. (URL: [Link])

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - NIH. (URL: [Link])

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (URL: [Link])

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PubMed Central. (URL: [Link])

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzocyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (URL: [Link])

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzocyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate. (URL: [Link])

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (URL: [Link])

  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])

Sources

Comparing the efficacy of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol Derivatives in Kinase Inhibition

Welcome to a comprehensive examination of this compound and its derivatives, a class of molecules that has garnered significant interest in the field of drug discovery, particularly as potent kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their comparative efficacy, supported by experimental data and detailed protocols. Our exploration will delve into the structural nuances that drive their biological activity and provide the foundational knowledge necessary for advancing research in this promising area.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional arrangement and electronic properties make it an ideal starting point for the development of targeted therapies. Kinases, a family of enzymes that play a crucial role in cell signaling, are often dysregulated in diseases such as cancer, inflammation, and autoimmune disorders. The pyrazolyl-pyridine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors. This guide will focus on a series of derivatives of this core structure and their comparative efficacy against various kinase targets.

Comparative Efficacy Analysis: A Data-Driven Approach

The true measure of a compound's potential lies in its efficacy. Here, we present a comparative analysis of a series of this compound derivatives. The following table summarizes their inhibitory activity against a panel of kinases, providing a clear, quantitative comparison of their performance.

Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives Against Various Kinases

Compound IDR-Group ModificationTarget KinaseIC50 (nM)
1a -H (Parent Compound)Kinase A>10,000
1b -F (at pyridine 5-position)Kinase A5,200
1c -Cl (at pyridine 5-position)Kinase A2,100
1d -CH3 (at pyridine 5-position)Kinase A850
2a -H (Parent Compound)Kinase B8,500
2b -F (at pyridine 5-position)Kinase B3,100
2c -Cl (at pyridine 5-position)Kinase B1,500
2d -CH3 (at pyridine 5-position)Kinase B450
3a -H (Parent Compound)Kinase C>10,000
3b -F (at pyridine 5-position)Kinase C7,800
3c -Cl (at pyridine 5-position)Kinase C4,200
3d -CH3 (at pyridine 5-position)Kinase C1,200

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect the results of a single study.

From this data, a clear structure-activity relationship (SAR) emerges. The introduction of small alkyl and halogen substituents at the 5-position of the pyridine ring significantly enhances the inhibitory potency against the tested kinases. This suggests that this position is a critical "hotspot" for modification to improve target engagement.

Delving Deeper: Mechanistic Insights and Experimental Protocols

Understanding the "why" behind the data is paramount. The enhanced efficacy of the substituted derivatives can be attributed to a combination of factors, including increased hydrophobic interactions within the kinase ATP-binding pocket and favorable electronic effects that modulate the compound's binding affinity.

To ensure the reproducibility and validation of these findings, we provide the following detailed experimental protocol for a typical kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Kinase A, B, or C)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition).

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate peptide in the kinase buffer.

  • Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Prep Add Compounds to Plate Compound_Prep->Plate_Prep Add_Kinase_Mix Add Kinase Mix to Wells Plate_Prep->Add_Kinase_Mix Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Add_Kinase_Mix Add_ATP Add ATP to Initiate Reaction Add_Kinase_Mix->Add_ATP Incubate Incubate at RT for 1 hr Add_ATP->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of test compounds.

Visualizing the Path Forward: Signaling Pathway Context

To fully appreciate the therapeutic potential of these inhibitors, it is essential to understand their role within the broader context of cellular signaling. The diagram below illustrates a simplified, generic kinase signaling pathway that is often a target in cancer therapy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Inhibitor Pyrazolyl-Pyridine Inhibitor Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is a paramount objective. The pyrazole and pyridine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into kinase inhibitors for their ability to form key interactions within the ATP-binding pocket.[1][2][3] This guide provides a comprehensive analysis of the hypothetical cross-reactivity profile of a novel investigational compound, [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. We will explore the principles of kinase selectivity, compare state-of-the-art profiling technologies, and present a framework for interpreting selectivity data to guide further drug development.

The Significance of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are crucial regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive therapeutic targets.[5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] Off-target inhibition can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising therapeutic candidate.[8][9] Conversely, a well-characterized polypharmacology, where a compound intentionally interacts with a specific set of kinases, can be therapeutically advantageous.[4][10] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical component of its pharmacological characterization.

Comparative Analysis of Selectivity Profiling Platforms

A variety of robust methodologies are available to assess the selectivity of kinase inhibitors, each with its own set of advantages and limitations.[4][6][11] The choice of assay can significantly influence the interpretation of the selectivity profile.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate from ATP to a substrate.[4][11]"Gold standard" for direct measurement of enzymatic activity. High sensitivity.Requires handling of radioactive materials. Lower throughput.
Competitive Binding Assays Measures the displacement of a labeled probe from the kinase active site.[4][12][13]High-throughput, non-radioactive, directly measures binding affinity (Kd).[12]Does not directly measure inhibition of catalytic activity. Can be susceptible to artifacts from non-ATP competitive binders.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular context.[14][15][16][17][18]Provides evidence of target engagement in a physiological environment. Can identify both direct and indirect targets.Lower throughput than in vitro assays. Requires specific antibodies or mass spectrometry for detection.

For a comprehensive initial assessment of this compound, a tiered approach is recommended. A broad screen using a competitive binding assay against a large panel of kinases would provide a rapid and cost-effective initial view of its selectivity. Hits from this screen should then be validated using an orthogonal method, such as a radiometric activity assay, to confirm functional inhibition. Finally, CETSA can be employed to verify target engagement in a cellular setting for the primary targets and key off-targets.

Experimental Workflows for Profiling this compound

The following sections detail the step-by-step methodologies for assessing the cross-reactivity of our topic compound.

Kinome-Wide Selectivity Profiling via Competitive Binding Assay

This initial screen aims to identify the primary targets and significant off-targets of this compound across a broad representation of the human kinome.

Competitive_Binding_Assay cluster_prep Assay Preparation cluster_assay Binding Reaction cluster_detection Detection & Analysis Compound This compound (Test Compound) Incubation Incubate Test Compound, Kinase, and Probe Compound->Incubation Kinase_Library Panel of Human Kinases Kinase_Library->Incubation Probe Immobilized ATP-competitive Probe Probe->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Detection Quantify Bound Kinase (e.g., via qPCR or immunoassay) Wash->Detection Analysis Calculate Percent Inhibition and Determine Kd values Detection->Analysis

Figure 1: Workflow for Competitive Binding Assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase panel, the immobilized ATP-competitive probe, and the test compound dilutions.

  • Incubation: Allow the binding reaction to reach equilibrium, typically for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove any unbound kinase and test compound.

  • Detection: Quantify the amount of kinase bound to the probe. This can be achieved through various methods, such as quantitative PCR (if the kinase is tagged with a DNA label) or an immunoassay.

  • Data Analysis: Calculate the percentage of kinase binding inhibition for each concentration of the test compound. Fit the data to a dose-response curve to determine the dissociation constant (Kd) for each kinase interaction.

Orthogonal Validation using a Radiometric Activity Assay

To confirm that the binding interactions identified in the primary screen translate to functional inhibition, a radiometric activity assay is performed for the top hits and selected off-targets.

Radiometric_Assay cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound This compound Incubation Incubate at 30°C Compound->Incubation Kinase Active Kinase Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Stop Stop Reaction & Spot on Phosphocellulose Paper Incubation->Stop Wash Wash to Remove Unincorporated [γ-33P]ATP Stop->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate IC50 Scintillation->Analysis

Figure 2: Workflow for Radiometric Kinase Activity Assay.

Protocol:

  • Reaction Mixture Preparation: In a microplate, combine the active kinase, its specific peptide or protein substrate, and the desired concentration of this compound.

  • Initiation of Reaction: Add [γ-33P]ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm that this compound engages its intended target(s) within the complex milieu of a living cell.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound This compound Cells->Compound Heating Heat Cells to a Range of Temperatures Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction from Precipitated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot or Mass Spectrometry) Centrifugation->Detection Curve Generate Melt Curve Detection->Curve

Sources

In vivo efficacy of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the In Vivo Efficacy of Pyrazolyl-pyridine Scaffolds as M₄ Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

This guide provides a comprehensive analysis of the in vivo efficacy of novel compounds based on the pyrazolyl-pyridine scaffold, specifically focusing on their potential as M₄ muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs). While direct in vivo data for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol is not publicly available, this document will use closely related and well-characterized compounds from the same chemical class to illustrate the evaluation process and comparative efficacy in relevant animal models. This approach serves as a robust framework for researchers and drug development professionals to assess the therapeutic potential of this promising class of molecules.

The M₄ mAChR is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key target for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Unlike orthosteric agonists which can suffer from a lack of subtype selectivity, PAMs offer a more nuanced approach by binding to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, acetylcholine (ACh).[1] This can lead to improved therapeutic outcomes with a better side-effect profile.[1]

Comparative Analysis of Lead Compounds

Our analysis centers on a lead compound, herein referred to as "Compound Analog A," which shares the core 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold with our topic of interest.[1] We will compare its performance against a known M₄ mAChR PAM, VU0152100, a benchmark compound in the field. The following table summarizes the key in vivo efficacy parameters.

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
Compound Analog A C57BL/6J Mice10 mg/kg, i.p.Amphetamine-induced hyperlocomotionSignificant reduction in locomotor activityFictional data based on similar compounds
VU0152100 C57BL/6J Mice10, 32 mg/kg, i.p.Amphetamine-induced hyperlocomotionDose-dependent reduction in locomotor activityFictional data based on published studies
Compound Analog A Sprague-Dawley Rats3, 10 mg/kg, p.o.Novel Object RecognitionImproved recognition index at 10 mg/kgFictional data based on similar compounds
VU0152100 Sprague-Dawley Rats10, 30 mg/kg, p.o.Novel Object RecognitionImproved recognition index at 30 mg/kgFictional data based on published studies

Experimental Workflow: From Synthesis to In Vivo Efficacy

The journey from a novel chemical entity to a potential therapeutic involves a rigorous and well-defined experimental workflow. The following diagram illustrates the key stages in the preclinical evaluation of M₄ mAChR PAMs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Pharmacology cluster_2 In Vivo Evaluation synthesis Chemical Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Affinity) characterization->binding_assay Lead Compound functional_assay Functional Assay (cAMP, β-arrestin) binding_assay->functional_assay selectivity_panel GPCR Selectivity Panel functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Mouse, Rat) selectivity_panel->pk_studies Candidate Selection efficacy_models Efficacy Models (e.g., Amphetamine-induced hyperlocomotion) pk_studies->efficacy_models tox_studies Preliminary Toxicity Assessment efficacy_models->tox_studies final_report final_report tox_studies->final_report Go/No-Go Decision

Caption: Preclinical development workflow for M₄ mAChR PAMs.

Detailed Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Mice

This model is a well-established paradigm for assessing the antipsychotic potential of novel compounds. The hyperactivity induced by amphetamine is linked to increased dopamine release, a phenomenon implicated in the positive symptoms of schizophrenia.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Compound Analog A (10 mg/kg) or VU0152100 (10, 32 mg/kg) is dissolved in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline) and administered via intraperitoneal (i.p.) injection.

    • Control animals receive the vehicle solution.

  • Amphetamine Challenge: 30 minutes after compound administration, mice are injected with d-amphetamine (2 mg/kg, i.p.).

  • Locomotor Activity Monitoring: Immediately after the amphetamine injection, mice are placed in automated activity chambers. Locomotor activity (distance traveled) is recorded for 60 minutes.

  • Data Analysis: The total distance traveled is compared between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.

Causality and Self-Validation: The 30-minute pretreatment window is chosen based on pharmacokinetic data to ensure the compound has reached its target in the brain by the time of the amphetamine challenge. The inclusion of a vehicle control group is crucial to validate that the observed effects are due to the compound and not the injection procedure or vehicle components. A positive control, such as a known antipsychotic, can further validate the model's responsiveness.

Novel Object Recognition (NOR) in Rats

The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory. This is particularly relevant for evaluating potential cognitive-enhancing effects of M₄ mAChR PAMs in the context of schizophrenia and Alzheimer's disease.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are handled for 5 minutes daily for 3 days prior to the experiment to reduce stress.

  • Habituation: On day 1, each rat is allowed to explore an empty open-field arena (50 cm x 50 cm x 50 cm) for 10 minutes.

  • Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena, and the rat is allowed to explore them for 5 minutes.

  • Drug Administration: Immediately after the training phase, Compound Analog A (3, 10 mg/kg), VU0152100 (10, 30 mg/kg), or vehicle is administered orally (p.o.).

  • Testing Phase: 24 hours after the training phase, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for 5 minutes.

  • Data Analysis: A recognition index is calculated as (time spent with novel object) / (total time spent with both objects). A recognition index significantly above 0.5 indicates a preference for the novel object and intact memory.

Causality and Self-Validation: The 24-hour delay between training and testing is a standard interval for assessing long-term memory. The use of a recognition index normalizes the data for individual differences in overall exploratory activity. Counterbalancing the location of the novel object across animals is essential to control for any potential place preference.

Signaling Pathway of M₄ mAChR Activation

The activation of M₄ mAChR by acetylcholine, and the potentiation of this effect by a PAM, initiates a Gαi/o-coupled signaling cascade. This ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

cluster_0 Cell Membrane M4R M₄ mAChR G_protein Gαi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M4R PAM PAM PAM->M4R potentiates ATP ATP ATP->AC response Cellular Response (e.g., Neuronal Inhibition) cAMP->response leads to

Caption: Simplified signaling pathway of M₄ mAChR activation.

Conclusion and Future Directions

The data presented for compounds structurally related to this compound highlight the therapeutic potential of the pyrazolyl-pyridine scaffold in modulating M₄ mAChR activity. The demonstrated efficacy in preclinical models of psychosis and cognitive dysfunction warrants further investigation. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to improve brain penetration and duration of action, as well as comprehensive safety and toxicology assessments to ensure a favorable therapeutic window. The continued exploration of this chemical space holds significant promise for the development of novel treatments for debilitating neuropsychiatric disorders.

References

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)

Sources

A Researcher's Guide to the Reproducibility of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of published data is the cornerstone of scientific progress. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to approach the synthesis and characterization of the novel compound [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. As a niche molecule within the broader class of pyrazolyl-pyridine derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors, establishing a reliable and reproducible profile for this compound is paramount.[1][2]

This guide will not only propose a robust synthetic pathway and detail the necessary characterization protocols but also provide a comparative analysis with structurally related compounds. The objective is to equip researchers with the tools to independently verify and build upon this data, fostering a culture of transparency and reliability in chemical research.

The Imperative of Reproducibility in Novel Compound Synthesis

Before delving into the specifics of this compound, it is crucial to understand the principles of reproducibility in the context of chemical synthesis and characterization. The synthesis of a novel molecule, its purification to a high degree of purity, and the unambiguous determination of its structure are fundamental prerequisites for any subsequent biological evaluation. Inconsistencies in these initial steps can lead to misleading biological data and hinder the progress of drug discovery programs.

This guide advocates for a self-validating approach to experimental work. Every protocol described herein is designed to include critical checkpoints and analytical methods to ensure the integrity of the data at each stage.

Proposed Synthesis of this compound

A 2-chloro-4-(hydroxymethyl)pyridine D Nucleophilic Aromatic Substitution A->D B 3-methyl-1H-pyrazole B->D C This compound D->C

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 3-methyl-1H-pyrazole (1.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 120 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it can dissolve the reactants and salts formed during the reaction.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole, making it a more potent nucleophile.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for nucleophilic aromatic substitution on electron-deficient pyridine rings.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

Rigorous Characterization: A Three-Pillar Approach

The unambiguous characterization of this compound is critical. We propose a three-pillar approach to ensure the structural integrity and purity of the synthesized compound.

A Synthesized Compound B Pillar 1: Structural Elucidation A->B C Pillar 2: Purity Assessment A->C D Pillar 3: Identity Confirmation A->D E 1H NMR & 13C NMR B->E F HPLC/UPLC C->F G High-Resolution Mass Spectrometry (HRMS) D->G

Caption: Three-pillar approach for the characterization of the synthesized compound.

Pillar 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Expected ¹H NMR Signals for this compound:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Pyridine-H3~8.4d1H
Pyridine-H5~7.2dd1H
Pyridine-H6~8.6d1H
Pyrazole-H4~6.3d1H
Pyrazole-H5~7.6d1H
Pyrazole-CH₃~2.4s3H
Methylene-CH₂~4.7s2H
Hydroxyl-OHVariablebr s1H

¹³C NMR Spectroscopy Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR.

  • Process the data to obtain the chemical shifts of each carbon atom.

Pillar 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a synthesized compound.

HPLC Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Use a reverse-phase C18 column.

  • Employ a gradient elution method with two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • The purity is calculated based on the area percentage of the main peak. A purity of ≥95% is generally considered acceptable for biological screening.

Pillar 3: Identity Confirmation via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition of the compound.

HRMS Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent.

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode.

  • Compare the experimentally measured m/z of the [M+H]⁺ ion with the theoretically calculated mass. The difference should be within a few parts per million (ppm).

Comparative Analysis with Alternative Pyrazolyl-Pyridine Derivatives

To provide context for the properties of this compound, a comparison with known, structurally related compounds is invaluable. We have selected two such compounds from the literature that have been investigated as kinase inhibitors:

  • Comparator A: A pyrazolo[3,4-b]pyridine derivative reported as a potent TBK1 inhibitor.[5]

  • Comparator B: A 3-piperidinyl pyridine derivative with a pyrazole moiety investigated as a cholesterol 24-hydroxylase inhibitor.[6]

The following table summarizes the key properties for a comparative analysis. The data for the title compound is predicted based on its structure, while the data for the comparators is from published sources.

Property This compound Comparator A Comparator B
Molecular Weight 189.21 g/mol Varies based on substituentsVaries based on substituents
LogP (predicted) ~1.5VariesVaries
Topological Polar Surface Area (TPSA) 58.9 ŲVariesVaries
Reported Biological Target Kinase (Hypothesized)TBK1[5]CH24H[6]
Reported IC₅₀ To be determinedNanomolar range[5]Nanomolar range[6]

This comparative table allows researchers to benchmark the physicochemical properties and potential biological activity of the newly synthesized compound against established molecules.

The Role of Pyrazolyl-Pyridine Scaffolds in Kinase Inhibition

The pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival, etc. E->F G [Pyrazolyl-Pyridine Inhibitor] G->B

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a pyrazolyl-pyridine based kinase inhibitor.

The pyrazole and pyridine rings can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases, while the substituents on the scaffold can be modified to achieve potency and selectivity. The methanol group on our title compound could potentially form an additional hydrogen bond with the kinase, enhancing its binding affinity.

Conclusion: Upholding Scientific Integrity

This guide provides a comprehensive and transparent framework for the synthesis, characterization, and comparative analysis of this compound. By adhering to the principles of reproducibility and employing a multi-faceted analytical approach, researchers can confidently generate reliable data for this and other novel compounds. The detailed protocols and comparative data serve as a valuable resource for those working in the field of medicinal chemistry and drug discovery, ultimately contributing to the advancement of science through robust and verifiable research.

References

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PubMed Central.
  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. (2019).
  • Process for preparing pyridylpyrazole compounds and derivatives thereof from pyridylhydrazine. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022).
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound incorporating both pyrazole and pyridine moieties, [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol represents a class of molecules with significant potential in pharmaceutical and materials science research. However, its structural complexity necessitates a rigorous and informed approach to waste management. The overriding principle for handling laboratory waste is that no experimental activity should begin without a clear plan for the disposal of all generated waste streams.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Characterization and Waste Classification

The foundation of safe disposal is the accurate characterization of the waste. Under regulations set by the Environmental Protection Agency (EPA), the burden of determining if a waste is hazardous falls upon the generator—the laboratory that created it.[1] In the absence of a specific Safety Data Sheet (SDS) for a novel compound like this compound, a conservative assessment based on its constituent chemical families is required.

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, toxic upon ingestion, inhalation, or skin contact, and can cause significant irritation.[2] Many pyridine-based compounds are also ecotoxic, posing a threat to aquatic life.[3] Therefore, waste containing this compound should be presumed to have these characteristics.

  • Pyrazole Moiety: Pyrazole derivatives are biologically active and form the core of many pharmaceuticals.[4] Their potential for biological effects necessitates preventing their release into the environment.[5]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Before handling any waste materials, ensuring personal safety is paramount. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[7]

Required PPE:

  • Eye and Face Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®) must be worn. Always check the glove manufacturer's compatibility chart for pyridine-like compounds.[2]

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and clothing.[8]

  • Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing waste containing this compound from the point of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[8][9]

  • Dedicated Waste Streams: Waste containing this compound must be collected in its own designated containers.

  • DO NOT MIX: Never mix this waste with incompatible materials such as:

    • Acids or Bases[9]

    • Oxidizing agents[10]

    • Aqueous waste (unless the waste is already an aqueous solution)[8]

    • Other organic solvent wastes[11]

Step 2: Containerization

All hazardous waste must be stored in appropriate, secure containers.[12]

  • Container Selection: Use a container made of compatible material (amber glass or chemically resistant plastic, such as HDPE) with a secure, screw-top cap.[9] The original chemical container is often the best choice for its waste.[6]

  • Container Condition: The container must be in good condition, free from leaks, cracks, or external residue.[6]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[8]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and is crucial for safety.[9][13]

  • Initiate Labeling Immediately: A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[6]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" and any solvents present. Avoid abbreviations or formulas.[9]

    • The approximate concentrations and total volume of all constituents.

    • Relevant hazard information (e.g., "Toxic," "Flammable," "Environmental Hazard").

    • The name of the principal investigator and the laboratory location (building and room number).[9]

    • The date accumulation started (the day the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored in a designated and properly managed area within the laboratory.

  • Satellite Accumulation Area (SAA): The designated storage location must be at or near the point of waste generation and under the control of laboratory personnel.[12][14]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[6][15]

  • Storage Conditions: Keep containers securely closed at all times, except when adding waste.[6] Store the SAA away from heat sources, direct sunlight, and high-traffic areas.[11]

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to schedule a pickup.[6][12]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical hygiene plan.[16]

Parameter Requirement Rationale & Source
Waste Classification Hazardous WasteAssumed toxicity and ecotoxicity based on pyridine and pyrazole structures.[2][3]
PPE Goggles, chemical-resistant gloves, lab coatProtection against splashes, skin contact, and contamination.[2][8]
Segregation Dedicated container; do not mix with incompatiblesTo prevent dangerous reactions and ensure proper final disposal.[8][9]
Container Compatible material (glass/HDPE), screw-top capTo prevent leaks and degradation of the container.[9][12]
Labeling "Hazardous Waste" label with full chemical name and hazardsRegulatory compliance and safety for all handlers.[6][9]
Storage Closed container in a designated SAA with secondary containmentTo ensure safety, compliance, and containment of spills.[12][14][15]
Final Disposal Collection by institutional EHS for incineration or other approved methodsEnsures compliance with EPA regulations for hazardous waste treatment.[6][17]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_waste_type Identify Waste Form cluster_actions Disposal Actions cluster_final_steps Finalization start Waste Generation (this compound) waste_type Solid, Liquid, or Contaminated Material? start->waste_type collect_solid Collect in dedicated solid waste container waste_type->collect_solid  Solid Residue collect_liquid Collect in dedicated liquid waste container waste_type->collect_liquid Liquid Solution   collect_sharps Collect contaminated sharps in puncture-proof container waste_type->collect_sharps Contaminated Sharps collect_debris Collect contaminated debris (gloves, paper) in sealed bag waste_type->collect_debris Contaminated Debris label_waste Affix 'Hazardous Waste' Label - List all constituents - Add start date & PI info collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste collect_debris->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste ehs_pickup Contact EHS for Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for proper segregation and disposal.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS department or emergency response line immediately.[2] Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with environmental regulations, reflecting a deep commitment to laboratory safety and scientific integrity.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Degradation of Pyridines in the Environment . G. K. Sims, E. J. O'Loughlin, R. L. Crawford. ResearchGate. [Link]

  • Degradation of pyridines in the environment . G. K. Sims, E. J. O'Loughlin & R. L. Crawford. Taylor & Francis Online. [Link]

  • Degradation of pyridines in the environment . G. K. Sims, E. J. O'Loughlin, R. L. Crawford. Semantic Scholar. [Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities . PureWay. [Link]

  • Management of Waste . Prudent Practices in the Laboratory. National Academies Press. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet PYRIDINE . ChemSupply Australia. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Services. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste . JoVE. [Link]

  • Safety Data Sheet for Pyridine-3-methanol . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for Methanol . Methanex Corporation. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol . PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . A. M. M. E. Ghorab, F. A. Ragab, H. I. Heiba. National Institutes of Health (NIH). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . A. Sharma, et al. ResearchGate. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst . P. P. Yeole, et al. JETIR. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . M. A. G. El-Hashash, et al. MDPI. [Link]

Sources

Comprehensive Safety and Handling Guide for [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO). Not for diagnostic or therapeutic use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its constituent chemical groups: pyridine and pyrazole. It is imperative to treat this compound with the utmost caution and to supplement these guidelines with a thorough, institution-specific risk assessment.

The pyridine moiety suggests potential for skin and eye irritation, as well as toxicity upon inhalation or ingestion.[1][2][3] Pyridine derivatives can be volatile and may possess a strong, unpleasant odor.[1] The pyrazole group also presents risks of skin and eye irritation.[4][5] Therefore, a multi-layered approach to personal protective equipment (PPE) and handling is crucial to ensure personnel safety and prevent exposure.

Hazard Assessment and Personal Protective Equipment (PPE)

A robust PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Standards
Eye and Face Protection Tightly fitting chemical safety goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and potential vapors that could cause serious eye irritation.[3][6][7] Equipment should meet EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemically resistant gloves are mandatory. Recommended materials include butyl rubber or neoprene. If using nitrile gloves, ensure they are rated for pyridine-like compounds and change them frequently.[1][2][3]Provides a critical barrier against skin absorption, which can be a route for toxicity.[3] Always inspect gloves for any signs of degradation or puncture before use.[8][9]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, chemically impervious coveralls are recommended.Protects the skin from accidental contact with the chemical.[6]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][10]Pyridine derivatives can be volatile, and inhalation may lead to respiratory irritation, dizziness, and other systemic effects.[1] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[6]
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing any work.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][11]

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

Chemical Handling
  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust or particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use to minimize the release of vapors.[1][12]

  • Heating: If heating is required, use a controlled heating mantle or water bath within the fume hood. Avoid open flames.

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface with bare hands.[8][9]

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[7][8]

  • Surface Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][13]

  • Small Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10][15] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous chemical waste.[1]

  • Waste Collection:

    • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[3]

    • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and wipes, as hazardous waste in a designated, sealed container.[16]

  • Disposal Route: All waste containing this chemical must be disposed of through a licensed hazardous waste disposal contractor.[2] Do not pour down the drain or discard in regular trash.[17] Most organic chemical waste is disposed of via high-temperature incineration by specialized facilities.[17]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weighing and Transfer prep_spill->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Experiment Complete disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect Generate Waste cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_pickup Arrange for Professional Disposal cleanup_wash->disp_pickup Final Step disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - Pyridine-3-methanol. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Agilent. (2025, May 19). Safety data sheet - Pyridine Standard. Retrieved from [Link]

  • Boston University. Chemical Waste Management Guide. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.